5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
6-bromo-2-pyridin-2-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPORMWWQCXNWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization of 5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
The following technical guide details the spectroscopic characterization and synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (also referred to as 5-bromo-2-(2-pyridyl)benzimidazole).
This guide deviates from standard templates to focus on the causality of the data—linking structural features directly to spectral signals—and provides a self-validating workflow for researchers synthesizing this ligand for coordination chemistry or medicinal applications.
Executive Summary & Structural Logic
Compound: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Molecular Formula:
This compound represents a "privileged scaffold" in drug discovery, combining the DNA-intercalating potential of the benzimidazole core with the metal-chelating ability of the pyridine nitrogen.
The Tautomeric Challenge
Researchers must recognize that this compound exists as a tautomeric equilibrium in solution. The hydrogen on the imidazole nitrogen oscillates between N1 and N3. Consequently, the bromine substituent effectively occupies both the 5- and 6-positions relative to the static pyridine ring.
-
Implication: In
H NMR (DMSO- ), signals for the benzimidazole ring protons often appear broadened or averaged at room temperature. Sharp resolution often requires heating the sample to K or cooling to K to freeze the tautomers.
Synthesis Protocol: A Self-Validating System
To ensure spectral data matches the target, a high-purity synthesis route is required. We utilize an oxidative condensation method which avoids the tarry byproducts common in polyphosphoric acid (PPA) cyclizations.
Reagents
-
Precursor A: 4-Bromo-1,2-diaminobenzene (1.0 eq)
-
Precursor B: Pyridine-2-carboxaldehyde (1.0 eq)
-
Oxidant: Sodium metabisulfite (
) (1.2 eq) -
Solvent: DMF or Ethanol/Water mixtures.
Step-by-Step Workflow
-
Activation: Dissolve 4-bromo-1,2-diaminobenzene in DMF at room temperature.
-
Condensation: Add pyridine-2-carboxaldehyde dropwise. Stir for 15 minutes to form the intermediate Schiff base (often visible as a color change).
-
Cyclization: Add
and heat to 100°C for 4–6 hours. The bisulfite acts as an oxidant to drive the formation of the imidazole ring from the aminal intermediate. -
Quench: Pour the reaction mixture into ice-cold water. The product precipitates as a beige/tan solid.
-
Purification: Recrystallize from hot ethanol.
Quality Control Visualization
The following diagram outlines the logical flow for synthesis and validation.
Caption: Logical workflow for the synthesis and validation of 5-bromo-2-(2-pyridyl)benzimidazole, ensuring removal of uncyclized intermediates.
Spectroscopic Data Profile
The following data represents the characteristic signatures for the purified compound.
A. Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Proton Group | Shift ( | Multiplicity | Integration | Assignment & Causality |
| NH | 13.50 | Broad Singlet | 1H | Imidic Proton: Highly deshielded due to aromaticity and H-bonding. Broadness indicates tautomeric exchange. |
| Py-H3 | 8.35 | Doublet ( | 1H | Ortho to N: Deshielded by the pyridine nitrogen lone pair and anisotropy of the benzimidazole ring. |
| Py-H6 | 8.70 | Doublet ( | 1H | Ortho to N: Most downfield pyridine signal, adjacent to the ring nitrogen. |
| Bz-H4 | 7.85 | Singlet (d) | 1H | Ortho to Br: The proton isolated between the bridgehead and the Bromine. Often appears as a broad singlet due to meta-coupling. |
| Py-H4 | 8.00 | Triplet (td) | 1H | Para to N: Typical aromatic pyridine shift. |
| Bz-H7 | 7.60 | Doublet | 1H | Meta to Br: Proton on the benzimidazole ring furthest from the bromine. |
| Py-H5 | 7.45 | Triplet (ddd) | 1H | Meta to N: Shielded relative to other pyridine protons. |
| Bz-H6 | 7.38 | Doublet of Doublets | 1H | Ortho to Br: Shows coupling to both H7 (ortho) and H4 (meta). |
Note on Interpretation: If the spectrum shows a "doubling" of peaks (e.g., two sets of benzimidazole signals), the solvent may be wet or the temperature too low, slowing the tautomerism enough to see distinct 5-bromo and 6-bromo species.
B. Mass Spectrometry (ESI-MS)
The presence of Bromine provides a definitive "fingerprint" due to the natural abundance of
| Ion Mode | m/z Value | Intensity Ratio | Interpretation |
| [M+H] | 273.99 | 100% | Protonated molecular ion containing |
| [M+H+2] | 275.99 | ~98% | Protonated molecular ion containing |
| Fragment | ~194 | Variable | Loss of Br radical (M - 79/81). |
Validation Check: If you do not see the 1:1 doublet at 274/276, your product is likely de-brominated (impurity) or not the correct halogenated derivative.
C. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
| Wavenumber ( | Assignment | Structural Origin |
| 3100–2800 | N-H Stretch | Broad band characteristic of imidazole N-H, often involved in intermolecular H-bonding. |
| 1625–1590 | C=N Stretch | Stretching vibration of the imine bond in both pyridine and imidazole rings. |
| 1450–1400 | C=C Aromatic | Skeletal vibrations of the benzene and pyridine rings. |
| 1000–990 | Pyridine Breathing | Characteristic ring breathing mode of 2-substituted pyridines. |
| 600–550 | C-Br Stretch | Carbon-Bromine bond stretch (Fingerprint region). |
Mechanisms of Action & Utility
This molecule is rarely used as a standalone drug but serves as a critical ligand in bio-inorganic chemistry.
Metal Chelation Pathway
The pyridine nitrogen (
-
Significance: The 5-bromo substituent allows for further functionalization (e.g., Suzuki coupling) after the complex is formed, or it acts as a heavy atom to induce spin-orbit coupling in phosphorescent materials.
Caption: Chelation mechanism where the bidentate ligand binds a metal center, enabling downstream applications.
References
-
Synthesis of 2-substituted benzimidazoles: Source: ChemicalBook. "5-Bromo-2-methyl-1H-benzimidazole synthesis."[2] (General protocols for 5-bromo-benzimidazole derivatives).
-
Ruthenium Complexes & Biological Activity: Source: MDPI. "Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents." (Provides NMR/IR data for the parent non-brominated ligand for comparative analysis).
-
Mass Spectrometry of Benzimidazoles: Source: SciSpace. "Synthesis and investigation of mass spectra of some novel benzimidazole derivatives." (Fragmentation patterns of benzimidazole cores).
-
PubChem Compound Summary: Source: PubChem. "5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole."[3] (Confirming molecular weight and identifiers).
-
NMR Characterization of 2-Phenyl Analogs: Source: Royal Society of Chemistry. "An ammonium molybdate deposited... synthesis of 2-benzimidazoles." (Provides specific shifts for the 5-bromo-2-phenyl analog used to interpolate the target data).
Sources
Methodological & Application
Step-by-step synthesis protocol for 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
An Application Note and Step-by-Step Protocol for the Synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, and this protocol details a robust and efficient method for its synthesis via the oxidative condensation of 4-bromo-1,2-phenylenediamine and pyridine-2-carboxaldehyde. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, safety precautions, and characterization techniques.
Introduction
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The fusion of a benzene ring with an imidazole ring creates a versatile scaffold that exhibits a wide range of biological activities. The synthesis of 2-substituted benzimidazoles is a fundamental transformation in organic chemistry. A direct and widely adopted method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation to form the aromatic benzimidazole ring system.[2][3]
This protocol focuses on the synthesis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole. The inclusion of a bromine atom on the benzimidazole core provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the development of more complex molecular architectures.[4] The pyridinyl substituent at the 2-position is also a key feature, known to influence the molecule's coordination properties and biological interactions.
The selected synthetic strategy employs sodium metabisulfite (Na₂S₂O₅) as a mild and effective oxidizing agent to facilitate the aromatization of the cyclized intermediate.[3][5] This method is advantageous due to its operational simplicity, high yields, and avoidance of harsh or heavy-metal-based oxidants.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-stage, one-pot reaction. First, the nucleophilic amine groups of 4-bromo-1,2-phenylenediamine attack the electrophilic carbonyl carbon of pyridine-2-carboxaldehyde. This condensation reaction, typically acid-catalyzed, results in the formation of a Schiff base intermediate, which rapidly cyclizes to form a 1,3-dihydro-1,3-benzodiazole (benzimidazoline) intermediate. The second stage involves the oxidation of this intermediate by sodium metabisulfite to yield the stable, aromatic 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole product.[6][7]
Overall Reaction:
Proposed Reaction Mechanism
The mechanism involves the initial formation of a benzimidazoline intermediate, which is then oxidized.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | MW ( g/mol ) | M. Eq. | Amount |
| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | 187.04 | 1.0 | 1.87 g (10 mmol) |
| Pyridine-2-carboxaldehyde | 1121-60-4 | 107.11 | 1.05 | 1.12 g (10.5 mmol) |
| Sodium Metabisulfite (Na₂S₂O₅) | 7681-57-4 | 190.11 | 0.5 | 0.95 g (5 mmol) |
| Ethanol (EtOH), Absolute | 64-17-5 | - | - | 50 mL |
| Deionized Water (H₂O) | 7732-18-5 | - | - | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | - | As needed |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | For extraction/TLC |
| Hexane | 110-54-3 | - | - | For extraction/TLC |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Buchner funnel and filter paper for vacuum filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
Analytical balance
Experimental Protocol
This protocol outlines the step-by-step synthesis, work-up, and purification of the target compound.
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol). Add 40 mL of absolute ethanol and stir until the solid is fully dissolved.
-
Addition of Aldehyde : Add pyridine-2-carboxaldehyde (1.12 g, 10.5 mmol) to the flask. Stir the resulting solution at room temperature for 10 minutes. A color change may be observed as the initial condensation occurs.
-
Addition of Oxidant : In a separate beaker, dissolve sodium metabisulfite (0.95 g, 5 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the reaction mixture over 5 minutes.
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring : The progress of the reaction can be monitored by TLC using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction completion.
-
Work-up and Isolation :
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 50 mL of cold deionized water. A precipitate should form.
-
Stir the slurry for 15-20 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any residual acid.
-
-
Drying : Transfer the collected solid to a watch glass and dry under vacuum or in a desiccator overnight. Record the final mass and calculate the yield.
Purification
For most applications, the crude product obtained after filtration and drying is of sufficient purity. If necessary, the product can be further purified by recrystallization from an ethanol/water solvent system.
Characterization
The identity and purity of the synthesized 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole should be confirmed using standard analytical techniques.
-
Appearance : Off-white to light brown solid.
-
Melting Point : Determine using a calibrated melting point apparatus.
-
Mass Spectrometry (MS) :
-
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The expected spectrum would show signals for the aromatic protons. The benzimidazole N-H proton typically appears as a broad singlet downfield (>12 ppm). Protons on the pyridine ring and the brominated benzene ring will appear in the aromatic region (7.0-8.8 ppm).
-
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆): The spectrum should show 12 distinct carbon signals in the aromatic region, consistent with the molecular structure.
Safety and Handling Precautions
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
4-Bromo-1,2-phenylenediamine : Harmful if swallowed and is suspected of causing genetic defects.[9] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[9][10]
-
Pyridine-2-carboxaldehyde : Irritant. Handle with care.
-
Ethanol : Flammable liquid. Keep away from open flames and ignition sources.
-
General Handling : Good laboratory practices should be followed at all times.[11] Dispose of chemical waste according to institutional and local regulations.
References
-
Corain, B., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5727. Available at: [Link]
-
Rostami, A., et al. (2018). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Polycyclic Aromatic Compounds, 40(4), 1084-1092. Available at: [Link]
-
Yadav, G. D., & Borkar, S. V. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry, 13(6), 18-47. Available at: [Link]
-
Mihai, C. T., et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 386-392. Available at: [Link]
-
Rashid, M., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Der Pharma Chemica, 8(13), 268-283. Available at: [Link]
-
Luo, Z., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]
-
Siddiqui, N., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-766. Available at: [Link]
-
Nguyen, T. L., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35084-35104. Available at: [Link]
-
Chemwatch (2011). MSDS for o-Phenylenediamine. Available at: [Link]
-
Terse, P. (2018). Synthesis of Benzimidazole from o-Phenylenediamine. Slideshare. Available at: [Link]
-
PubChem (n.d.). 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2007). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Journal of the Brazilian Chemical Society, 18(3), 560-567. Available at: [Link]
-
Thermo Fisher Scientific (2025). Safety Data Sheet: 4-Bromoaniline. Retrieved from [Link]
-
Comin, C. H., et al. (2013). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. Journal of Medicinal Chemistry, 56(17), 6823-6840. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3058-3075. Available at: [Link]
-
Abdullah, A. M. (2017). Benzimidazole synthesis. ResearchGate. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG (2022). Safety Data Sheet: 1,2-Phenylenediamine. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. PubChemLite - 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole (C12H8BrN3) [pubchemlite.lcsb.uni.lu]
- 9. 4-Bromo-1,2-phenylenediamine | 1575-37-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemstock.ae [chemstock.ae]
- 11. aksci.com [aksci.com]
Application Notes and Protocols for the Evaluation of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole Derivatives as Kinase Inhibitors
Abstract
The 2-(pyridin-2-yl)-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential, particularly in the development of kinase inhibitors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this class of compounds as kinase inhibitors. It outlines detailed protocols for in vitro biochemical and cell-based assays to characterize their inhibitory activity, along with insights into data analysis and interpretation. While the specific compound 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is not extensively characterized in publicly available literature, the methodologies described herein are applicable to the broader class of 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivatives.
Introduction: The Benzimidazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development.[3]
The benzimidazole core is a versatile heterocyclic motif that has been successfully incorporated into a multitude of clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an excellent scaffold for the design of potent and selective inhibitors.[4] The addition of a pyridine ring at the 2-position of the benzimidazole core, creating the 2-(pyridin-2-yl)-1H-benzo[d]imidazole chemotype, has been shown to yield inhibitors targeting a diverse range of kinases, including but not limited to:
-
Tyrosine Kinases: such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and HER2.[3][5][6]
-
Serine/Threonine Kinases: such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Transforming Growth Factor-beta Receptor 1 (TGFβR1).[6][7][8]
This guide will provide the necessary protocols to enable researchers to assess the inhibitory potential of novel 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivatives.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a representative signaling pathway often targeted by this class of inhibitors and the general workflow for their characterization.
Materials and Reagents
In Vitro Biochemical Assay
-
Kinase: Purified, active recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the chosen kinase.
-
Test Compound: 2-(Pyridin-2-yl)-1H-benzo[d]imidazole derivative of interest, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, and a bovine serum albumin (BSA) or other carrier protein).
-
Detection Reagent: Dependent on the assay format (e.g., ADP-Glo™ Kinase Assay (Promega), Lanthascreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)).
-
Assay Plates: Low-volume, white or black 384-well plates.
-
Positive Control: A known inhibitor for the kinase of interest.
-
Negative Control: DMSO.
-
Plate Reader: Capable of measuring luminescence, fluorescence, or fluorescence polarization, depending on the assay format.
Cell-Based Assay
-
Cell Line: A cancer cell line known to be dependent on the activity of the target kinase (e.g., A549 for EGFR, MCF-7 for PI3K/Akt/mTOR pathway).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: As described above.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Antibody specific for the phosphorylated form of the kinase's downstream substrate.
-
Antibody for the total amount of the downstream substrate.
-
Loading control antibody (e.g., GAPDH, β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), and ECL detection reagents.
-
Cell Viability Assay Kit: (Optional) e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a generalized method to determine the half-maximal inhibitory concentration (IC50) of a test compound.
1. Preparation of Reagents: a. Prepare a series of dilutions of the test compound in assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). b. Prepare a solution of the kinase in assay buffer at a 2X final concentration. c. Prepare a solution of the substrate and ATP in assay buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.
2. Assay Procedure: a. Add 5 µL of each concentration of the diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition) to the wells of a 384-well plate. b. Add 5 µL of the 2X kinase solution to each well. c. Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well. e. Incubate the plate for the recommended time for the specific kinase (typically 30-60 minutes) at 30°C or room temperature. f. Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions. g. Read the plate on a compatible plate reader.
Protocol 2: Cell-Based Kinase Activity Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit the activity of a target kinase within a cellular context.
1. Cell Seeding: a. Seed the chosen cell line into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
2. Compound Treatment: a. The next day, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. b. Incubate the cells for a predetermined time (e.g., 2, 6, or 24 hours).
3. Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. c. Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein lysate) to fresh tubes.
4. Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with the primary antibody against the phosphorylated substrate, followed by the HRP-conjugated secondary antibody. e. Detect the signal using an ECL reagent. f. Strip the membrane and re-probe for the total substrate and a loading control.
Data Presentation
The inhibitory activity of a 2-(pyridin-2-yl)-1H-benzo[d]imidazole derivative is typically summarized by its IC50 value against a panel of kinases to assess its potency and selectivity.
| Table 1: Representative Kinase Inhibition Profile of a Hypothetical 2-(Pyridin-2-yl)-1H-benzo[d]imidazole Derivative | | :--- | :--- | | Kinase Target | IC50 (nM) | | VEGFR2 | 15 | | EGFR | 85 | | HER2 | 120 | | CDK2 | 250 | | ABL1 | >10,000 | | MAPK14 | >10,000 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values for a specific compound.
Data Analysis and Interpretation
-
In Vitro IC50 Determination: The raw data from the plate reader (e.g., luminescence, fluorescence intensity) is first normalized to the controls (0% and 100% inhibition). The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
-
Cell-Based Assay Interpretation: The Western blot results are analyzed by densitometry. The intensity of the phosphorylated substrate band is normalized to the total substrate band and the loading control. A decrease in the level of the phosphorylated substrate with increasing concentrations of the test compound indicates inhibition of the target kinase's activity in the cell.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability in in vitro assay | Inaccurate pipetting; Inconsistent incubation times; Reagent instability | Use calibrated pipettes; Ensure consistent timing for all steps; Prepare fresh reagents |
| No kinase activity in control wells | Inactive kinase enzyme; Incorrect ATP or substrate concentration | Use a new batch of kinase; Verify the concentrations of ATP and substrate |
| No inhibition by test compound | Compound is inactive against the target kinase; Compound precipitation | Test against a different kinase; Check the solubility of the compound in the assay buffer |
| No change in phosphorylation in cell-based assay | Compound is not cell-permeable; Incorrect incubation time or concentration | Perform a cell permeability assay; Optimize incubation time and compound concentration |
| High background in Western blot | Insufficient blocking; Primary antibody concentration too high | Increase blocking time or use a different blocking agent; Titrate the primary antibody |
References
- BenchChem. Application Notes and Protocols for Cell-Based Assays to Measure Kinase Activity.
- BenchChem. Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor.
-
Alishala, A., et al. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole. ResearchGate. Available from: [Link]
-
PMC. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Available from: [Link]
-
PubChem. 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid. Available from: [Link]
-
Bentham Science. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Available from: [Link]
-
PubChem. 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole. Available from: [Link]
-
ACS Publications. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Available from: [Link]
-
PubMed. Novel 1H-(benzimidazol-2-yl)-1H-pyridin-2-one inhibitors of insulin-like growth factor I (IGF-1R) kinase. Available from: [Link]
-
PubChemLite. 2-((pyridin-2-ylmethyl)thio)-1h-benzo[d]imidazole. Available from: [Link]
-
MySkinRecipes. 2-(Pyridin-4-Yl)-1H-Benzo[D]Imidazole-7-Carboxylic Acid. Available from: [Link]
-
ACS Publications. Discovery of a 1H-Benzoimidazol-2-yl)-1H-pyridin-2-one (BMS-536924) Inhibitor of Insulin-like Growth Factor I Receptor Kinase with in Vivo Antitumor Activity. Available from: [Link]
-
PMC. Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors. Available from: [Link]
-
MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available from: [Link]
-
PMC. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Available from: [Link]
-
Oakwood Chemical. 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid, min 95%, 250 mg. Available from: [Link]
-
MDPI. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available from: [Link]
-
PMC. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]
-
IJIRT. Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Identification and biological evaluation of benzimidazole-based compounds as novel TGFβR1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Pyridinyl Benzimidazoles in Cancer Cell Line Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyridinyl benzimidazoles in cancer cell line studies. It moves beyond simple procedural lists to offer insights into the causality behind experimental choices, ensuring a robust and scientifically sound approach to evaluating this promising class of compounds.
Introduction: The Significance of the Pyridinyl Benzimidazole Scaffold
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, largely due to its structural similarity to naturally occurring purine nucleotides, which allows it to interact with a wide array of biological targets.[1][2] When this versatile core is hybridized with a pyridine ring, the resulting pyridinyl benzimidazole derivatives often exhibit enhanced selectivity and more potent anticancer activity.[1] This improvement is attributed to the pyridine moiety's ability to modulate properties like DNA binding, enzyme inhibition, bioavailability, and metabolic stability.[1][3]
This guide outlines the primary mechanisms of action for these compounds and provides detailed, field-proven protocols for their evaluation in cancer cell lines, from initial cytotoxicity screening to in-depth mechanistic studies.
Section 1: Core Mechanisms of Anticancer Activity
Pyridinyl benzimidazoles are pharmacologically versatile, exerting their anticancer effects through multiple pathways. Understanding these mechanisms is crucial for selecting appropriate cell lines and designing relevant downstream assays.
Microtubule Disruption: A Classic Antimitotic Strategy
One of the most well-established mechanisms for benzimidazole derivatives is the disruption of microtubule dynamics.[1] Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.
Mechanism: Many pyridinyl benzimidazoles selectively bind to the colchicine-binding site on β-tubulin.[2][4] This binding event inhibits tubulin polymerization, preventing the formation of functional microtubules. The resulting destabilization of the mitotic spindle triggers a mitotic checkpoint, leading to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4][5]
Caption: Mechanism of microtubule disruption by pyridinyl benzimidazoles.
Kinase Inhibition: Targeting Oncogenic Signaling
Cancer cell proliferation, survival, and metastasis are often driven by hyperactive signaling pathways controlled by protein kinases. Pyridinyl benzimidazoles have been designed to inhibit a range of these crucial enzymes.
Mechanism: Specific derivatives can act as ATP-competitive inhibitors for key kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and HER2, which are often overexpressed in breast and lung cancers.[2][6]
-
Downstream Pathway Kinases: Including PI3K/AKT and MAPK/ERK, which are central nodes in cell survival and proliferation signaling.[1][2]
-
Cell Cycle Kinases: Such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which directly regulate cell cycle progression.[6][7] The FDA-approved drug Abemaciclib, a benzimidazole-pyrimidine hybrid, is a potent CDK4/6 inhibitor used in breast cancer treatment.[7][8]
Caption: Inhibition of the EGFR-PI3K-AKT signaling pathway.
DNA Damage and Epigenetic Modulation
A third major class of mechanisms involves direct interaction with DNA or the enzymes that regulate its structure and function.
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that manage DNA topology during replication, leading to DNA strand breaks and cell death.[1][2]
-
DNA Intercalation: The planar structure of the benzimidazole ring allows certain compounds to insert between DNA base pairs, disrupting DNA replication and transcription.[2]
-
Epigenetic Targeting: Emerging research shows that benzimidazole derivatives can inhibit epigenetic modulators like histone deacetylases (HDACs) and PARP1/2, which are involved in chromatin structuring and DNA repair, respectively.[9]
Section 2: Experimental Workflow for Efficacy and Mechanism Elucidation
A systematic, multi-step approach is essential for characterizing the anticancer potential of a novel pyridinyl benzimidazole compound.
Caption: A logical workflow for evaluating pyridinyl benzimidazoles.
Preliminary Steps: Compound Preparation and Cell Line Selection
Scientific Rationale: The accuracy of in vitro data hinges on proper compound handling and thoughtful cell line selection. Most benzimidazoles are hydrophobic and require solubilization in a solvent like Dimethyl Sulfoxide (DMSO).[10] It is critical to ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.5%) to avoid solvent-induced artifacts. Cell line selection should be hypothesis-driven; for instance, to test a putative EGFR inhibitor, one should use cell lines with known EGFR expression or mutations (e.g., A549, MDA-MB-468).[2][7]
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a robust, high-throughput method for initial screening to determine a compound's effect on cell proliferation and viability.[10][11]
Principle: The mitochondrial reductase enzymes in viable, metabolically active cells convert the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyridinyl benzimidazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment" control.[10]
-
Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, to allow the compound to exert its effect.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. Observe the formation of purple precipitate in the vehicle control wells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate gently for 10-15 minutes to fully dissolve the crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Summarizing Cytotoxicity Data
Consolidating IC₅₀ values into a table allows for clear comparison of a compound's potency across different cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6b | MGC-803 | Gastric | 1.06 | [12] |
| MCF-7 | Breast | 2.03 | [12] | |
| Compound 52 | A549 | Lung | 2.21 | [7] |
| Compound A-6 | SKOV3 | Ovarian | (Potent Activity) | [13] |
| Compound 5m | A549 | Lung | 7.19 | [10] |
| PC-3 | Prostate | 10.21 | [10] |
Section 3: Protocols for Mechanistic Studies
Once a compound demonstrates significant cytotoxicity, the next step is to elucidate its mechanism of action.
Protocol: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: As microtubule inhibitors and CDK inhibitors frequently cause cell cycle arrest, this protocol is essential for validation.[5][12] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is therefore proportional to its DNA content, allowing for differentiation between cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvest: Harvest both adherent and floating cells (apoptotic cells may detach) and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C. This permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.
-
Interpretation: Generate a histogram of cell count versus fluorescence intensity. An accumulation of cells in the G2/M peak compared to the control indicates G2/M arrest.
Protocol: Apoptosis Detection by Western Blot
Scientific Rationale: Western blotting provides definitive evidence of apoptosis by detecting the cleavage of key proteins involved in the programmed cell death cascade.
Key Apoptotic Markers:
-
Cleaved PARP: PARP is an enzyme involved in DNA repair. Its cleavage by caspases is a hallmark of apoptosis.[14]
-
Cleaved Caspase-3: Caspase-3 is a critical executioner caspase. Its cleavage indicates activation of the apoptotic pathway.[6]
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) determines cell fate. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.[6]
Step-by-Step Methodology:
-
Cell Lysis: Treat cells as described for cell cycle analysis. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain a total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to your target protein (e.g., anti-Cleaved PARP). Wash, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Compare the intensity of the bands for cleaved proteins in treated samples versus the control. Always probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
Protocol: Target Engagement and Pathway Modulation by Western Blot
Scientific Rationale: To confirm that a compound inhibits a specific kinase pathway, it is essential to measure the phosphorylation status of the target kinase and its downstream substrates. A reduction in the phosphorylated (active) form of a protein, without a change in the total protein level, indicates successful target inhibition.
Step-by-Step Methodology:
-
Follow the Western Blot protocol as described above.
-
Antibody Selection: Use a pair of antibodies for each target: one that recognizes the phosphorylated form (e.g., p-AKT Ser473) and one that recognizes the total protein regardless of phosphorylation state (e.g., total AKT).[14]
-
Analysis: Analyze the ratio of the phosphorylated protein signal to the total protein signal. A significant decrease in this ratio in treated cells compared to control cells confirms pathway inhibition.
Conclusion and Future Perspectives
The pyridinyl benzimidazole scaffold represents a highly versatile and potent platform for the development of novel anticancer agents. The experimental framework provided here offers a systematic and robust methodology for evaluating these compounds in preclinical cancer cell line models. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can effectively identify promising lead candidates and elucidate their modes of action. Future research will likely focus on developing multi-target pyridinyl benzimidazoles to combat drug resistance and further refining their structures to enhance specificity and minimize off-target effects.[1][9]
References
- 417 Integrative Medicine. (2025, January 11). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
- Taylor & Francis Online. (2022, November 14). Synthesis and Anti-Ovarian Cancer Effects of Benzimidazole-2-Substituted Pyridine and Phenyl Propenone Derivatives.
- Cognizance Journal of Multidisciplinary Studies. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- ResearchGate. (n.d.). Effect of substituted pyridine on benzimidazole.
- PMC. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine.
- MDPI. (2025, August 19). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.
- University Digital Conservancy, University of Minnesota. (n.d.). Benzimidazole synthesis for anti-cancer therapeutics.
- MDPI. (2025, September 28). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
- Royal Society of Chemistry. (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- Palestine Medical and Pharmaceutical Journal. (n.d.). The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line.
- Benchchem. (n.d.). Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development.
- PubMed. (2014, August 15). Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents.
- PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations.
- Wiley Online Library. (2022, February 16). Investigation of benzimidazole anthelmintics as oral anticancer agents.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conservancy.umn.edu [conservancy.umn.edu]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrimidine-benzimidazol hybrids as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. oncologyradiotherapy.com [oncologyradiotherapy.com]
Application Note: Antiproliferative Screening and Mechanistic Profiling of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Abstract & Scientific Rationale
The compound 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole represents a "privileged scaffold" in medicinal chemistry.[1] The benzimidazole core, particularly when substituted at the 2-position with a pyridine ring, mimics the pharmacophore of established tubulin inhibitors (e.g., Nocodazole).
While often utilized as a chelating ligand for organometallic complexes (e.g., Iridium/Ruthenium-based therapeutics), the organic molecule itself possesses significant intrinsic biological activity. This Application Note provides a standardized workflow to evaluate its efficacy as a microtubule-destabilizing agent . The protocol moves from phenotypic screening (cytotoxicity) to mechanistic validation (cell cycle arrest and tubulin polymerization).
Experimental Workflow Overview
The following diagram outlines the logical progression of assays required to validate the compound's biological activity.
Figure 1: Sequential workflow for characterizing benzimidazole-based lead compounds.
Reagent Preparation & Solubility
Critical Factor: Benzimidazole derivatives are hydrophobic. Proper solubilization is the single most common failure point in these assays.
Stock Solution Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%).
-
Concentration: Prepare a 10 mM or 20 mM master stock.
-
Calculation: MW of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole ≈ 274.12 g/mol .
-
Example: Dissolve 2.74 mg in 1.0 mL DMSO for a 10 mM stock.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions
-
Intermediate Dilution: Dilute stock in PBS or media to 10x the final concentration immediately before use.
-
Vehicle Control: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be ≤0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Screening (MTT Assay)[2][3]
This assay determines the IC50 (half-maximal inhibitory concentration).
Materials
-
Cell Lines: HeLa (Cervical), A549 (Lung), or MCF-7 (Breast).[2] Rationale: These lines are highly sensitive to tubulin inhibitors.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Positive Control: Nocodazole (1 µM) or Paclitaxel (100 nM).
Step-by-Step Procedure
-
Seeding: Seed cells in 96-well plates.
-
Density: 3,000–5,000 cells/well (depending on doubling time).
-
Volume: 100 µL/well.
-
Edge Effect Mitigation: Fill outer wells with PBS, not cells.
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Add 100 µL of 2x compound solution to each well (Final volume 200 µL).
-
Include Vehicle Control (0.1% DMSO) and Media Blank .
-
-
Exposure: Incubate for 72 hours . Note: 72h is preferred over 24h for tubulin inhibitors to allow multiple cell cycles to pass.
-
Readout:
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
If the compound acts via the benzimidazole-tubulin mechanism, it will cause G2/M phase arrest (mitotic block).[4]
Step-by-Step Procedure
-
Treatment: Treat cells (6-well plate, 2 x 10⁵ cells/well) with the compound at IC50 and 2x IC50 concentrations for 24 hours.
-
Harvesting:
-
Collect media (contains floating mitotic cells).
-
Trypsinize adherent cells and combine with media.[5]
-
Centrifuge (1000 rpm, 5 min).
-
-
Fixation:
-
Wash pellet with cold PBS.[6]
-
Resuspend dropwise in 70% ice-cold ethanol while vortexing gently.
-
Incubate at -20°C for ≥2 hours (or overnight).
-
-
Staining:
-
Wash ethanol-fixed cells with PBS twice.
-
Resuspend in 500 µL staining buffer:
-
PBS + 0.1% Triton X-100
-
RNase A (100 µg/mL) – Critical to digest RNA which binds PI.
-
Propidium Iodide (PI) (50 µg/mL).
-
-
-
Analysis: Incubate 30 min in dark. Analyze on Flow Cytometer (FL2/PE channel).
-
Expected Result: Significant increase in G2/M peak compared to control.
-
Protocol 3: Tubulin Polymerization Assay (Target Validation)
This cell-free assay confirms if the compound directly interacts with tubulin, distinguishing it from general cytotoxic agents.
Mechanism Visualization
Figure 2: Mechanism of Action for Benzimidazole-based Tubulin Inhibitors.
Procedure (Fluorescence Based)
-
Setup: Use a commercial Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).
-
Preparation: Keep all reagents on ice. Pre-warm plate reader to 37°C.
-
Reaction Mix:
-
Tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
GTP (1 mM).
-
Fluorescent Reporter (DAPI or specific fluorophore).
-
Test Compound (10 µM).
-
-
Kinetics:
-
Pipette mixture into a black 96-well half-area plate.
-
Immediately start reading Fluorescence (Ex 360nm / Em 450nm) every 1 minute for 60 minutes at 37°C.
-
-
Interpretation:
-
Inhibitors (Benzimidazoles): Decrease the Vmax and reduce the final fluorescence plateau (prevent assembly).
-
Stabilizers (Taxanes): Increase the rate of polymerization.
-
Data Presentation & Analysis
Report your findings using the following structure:
| Assay | Parameter | Control (DMSO) | Compound (IC50) | Interpretation |
| MTT | Viability (%) | 100% | 50% | Potency indicator. |
| Cell Cycle | G2/M Phase (%) | ~15-20% | >40% | Indicates mitotic block. |
| Tubulin | Vmax (RFU/min) | High | Low | Confirms direct binding. |
Statistical Analysis:
Calculate IC50 using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
References
-
Benzimidazole Scaffold Bioactivity
-
Tubulin Inhibition Mechanism
- Title: Recent developments of benzimidazole based analogs as potential tubulin polymeriz
- Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
-
URL:[Link]
-
Cytotoxicity Protocols
-
Solubility & Handling
Sources
- 1. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro assessment of benzothiadiazole-based photoactive polymers against ovarian, prostate and bladder cancer cell lines for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
Application Note: A Tiered Protocol for Assessing Anti-Inflammatory Properties of Novel Compounds
Introduction: The Mechanistic Rationale
Inflammation is a complex biological response driven by signaling cascades that result in the secretion of immune modulators. For drug discovery, the primary objective is to identify compounds that suppress these signals without compromising cell viability.
The "Gold Standard" model for this assessment is the Lipopolysaccharide (LPS)-stimulated macrophage (specifically the RAW 264.7 murine cell line). LPS, a component of Gram-negative bacterial cell walls, binds to Toll-Like Receptor 4 (TLR4), triggering the NF-
The Target Pathway (NF- B)
Understanding the target is critical for experimental design. A compound may act by blocking the receptor, preventing I
Figure 1: The Canonical NF-
Experimental Design: The Tiered Approach
To ensure scientific integrity and resource efficiency, do not screen for cytokines immediately. Follow this logical hierarchy:
-
Tier 1 (The Gatekeeper): Cytotoxicity Assay. Is the decrease in inflammation real, or are the cells just dead?
-
Tier 2 (The Screen): Nitric Oxide (NO) Quantification.[2][4][5][6][7][8] A stable, cost-effective high-throughput proxy.
-
Tier 3 (The Validation): Cytokine ELISA.[2][9][10] Specific confirmation of immune modulation.
Tier 1: Cytotoxicity Assessment (The Gatekeeper)
Before assessing efficacy, you must determine the Maximum Non-Toxic Concentration (MNTC) . Many "anti-inflammatory" hits are false positives caused by cell death.
Protocol: MTT Assay (ISO 10993-5 Compliant)
-
Principle: Mitochondrial dehydrogenases in viable cells reduce yellow MTT tetrazolium salt to purple formazan crystals.[11][12]
Step-by-Step Procedure:
-
Seeding: Plate
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO . -
Treatment: Aspirate media. Add 100
L of fresh media containing the novel compound (serial dilutions, e.g., 100, 50, 25, 12.5 M).-
Control: Vehicle control (DMSO < 0.1%).
-
-
Incubation: Incubate for 24h.
-
MTT Addition: Add 10
L of MTT stock (5 mg/mL in PBS) to each well. Incubate for 2–4h until purple precipitate is visible. -
Solubilization: Carefully remove supernatant. Add 100
L DMSO to dissolve crystals. -
Measurement: Measure absorbance at 570 nm .
Critical Analysis: Any concentration resulting in <80% viability compared to control should be excluded from inflammatory assays.
Tier 2: Primary Screen - Nitric Oxide (NO) Quantification
NO is a short-lived free radical, but it rapidly oxidizes into stable Nitrite (
Protocol: Griess Assay
Reagents:
-
Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[2]
-
Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[4]
-
Note: Many vendors supply these pre-mixed, but fresh preparation yields higher sensitivity.
Step-by-Step Procedure:
-
Seeding: Plate RAW 264.7 cells (
cells/mL) in 96-well plates. Allow adherence (24h). -
Pre-treatment: Treat cells with the novel compound (at MNTC determined in Tier 1) for 1 hour .
-
Why? Pre-treatment allows the compound to enter the cell and block signaling kinases before the inflammatory trigger arrives.
-
-
Induction: Add LPS (Final concentration: 1
g/mL). Do not wash off the compound.-
Positive Control: Dexamethasone (1
M) + LPS. -
Negative Control:[15] Media only (no LPS).
-
-
Incubation: Incubate for 18–24 hours.
-
Assay:
-
Transfer 100
L of culture supernatant to a new clear 96-well plate. -
Add 100
L of Griess Reagent (1:1 mix of A and B).
-
-
Measurement: Incubate 10 mins at Room Temp (protect from light). Measure Absorbance at 540 nm .
Data Calculation:
Calculate Nitrite concentration using a Sodium Nitrite (
Tier 3: Specificity - Cytokine Profiling
Once NO inhibition is confirmed, specific cytokines must be quantified to validate the mechanism.
Comparison of Detection Methods:
| Feature | ELISA (Sandwich) | RT-qPCR | Multiplex Bead Array |
| Target | Secreted Protein | mRNA Expression | Multiple Proteins |
| Throughput | Medium | Medium | High |
| Cost | Low/Medium | Low | High |
| Insight | Functional endpoint | Transcriptional regulation | Systemic profile |
| Recommendation | Primary Choice | Secondary Confirmation | For broad screening |
Protocol: Sandwich ELISA (TNF-
-
Capture: Coat high-binding plate with Capture Antibody (overnight, 4°C). Wash 3x.
-
Block: Add Blocking Buffer (1% BSA or Casein) for 1h.
-
Sample: Add 100
L of supernatant from the Tier 2 experiment. Incubate 2h. -
Detection: Add Biotinylated Detection Antibody. Incubate 1h. Wash 3x.
-
Enzyme: Add Streptavidin-HRP. Incubate 30 min.
-
Substrate: Add TMB Substrate. Blue color develops.[15]
-
Stop: Add Stop Solution (
). Color turns yellow. Measure at 450 nm .
Summary Workflow
The following diagram illustrates the integrated workflow for a single compound screening cycle.
Figure 2: Integrated Experimental Workflow. Note the critical decision point after Tier 1 to prevent false positives.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation.[3][16][17] Cold Spring Harbor Perspectives in Biology.
-
R&D Systems. ELISA Development Guide. Bio-Techne.
Sources
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. thaiscience.info [thaiscience.info]
- 9. The Enhancing Immune Response and Anti-Inflammatory Effects of Caulerpa lentillifera Extract in RAW 264.7 Cells | MDPI [mdpi.com]
- 10. Development and optimization of cytokine ELISAs using commercial antibody pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. namsa.com [namsa.com]
- 12. medium.com [medium.com]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. wisdomlib.org [wisdomlib.org]
Application Notes & Protocols: Formulation of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole for In Vivo Studies
Executive Summary
This document provides a comprehensive guide for the rational development of formulations for the investigational compound 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole, intended for in vivo preclinical studies. Benzimidazole derivatives frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate and reproducible systemic exposure in animal models.[1] Overcoming this challenge is critical for the accurate assessment of a compound's pharmacokinetics, pharmacodynamics, and toxicology.[2] This guide details a systematic approach, beginning with essential physicochemical characterization and pre-formulation assessment, followed by detailed protocols for developing various vehicle systems suitable for parenteral and oral administration. The methodologies are designed to be self-validating, incorporating critical quality control checks to ensure formulation integrity.
The core principle of this guide is to explain the causality behind experimental choices, enabling researchers to adapt and troubleshoot formulations based on empirical data. By following these protocols, scientists can develop robust and appropriate formulations to advance their research and development programs.
Physicochemical Profile & Formulation Implications
A thorough understanding of the physicochemical properties of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is the foundation for any formulation strategy. While comprehensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its benzimidazole core and substituted moieties.
Table 1: Physicochemical Properties of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
| Property | Predicted/Reported Value | Formulation Implication | Source(s) |
| Molecular Formula | C₁₂H₈BrN₃ | - | [3] (analogue) |
| Molecular Weight | 286.12 g/mol | Influences dissolution rate and solubility limits. | [3] (analogue) |
| Appearance | Likely a white to off-white solid. | Visual confirmation of dissolution or suspension. | [4] (analogue) |
| Aqueous Solubility | Predicted to be very low (<0.1 mg/mL). | Primary challenge. Simple aqueous vehicles are unlikely to be viable. Requires solubility enhancement techniques. | [1][5] |
| LogP | Predicted to be high (>3). | Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility. Lipid-based formulations may be a viable option. | [6] |
| pKa | Imidazole NH (~9.8) and Pyridine N (~5.2). | The compound has both a weakly acidic and a weakly basic center. Solubility may be pH-dependent, increasing at pH values far from the isoelectric point. pH adjustment is a potential solubilization strategy. | [4][7] |
| Melting Point | Predicted to be high (>190 °C). | High melting point often correlates with low solubility due to strong crystal lattice energy. | [4] (analogue) |
The key takeaway is the compound's predicted poor aqueous solubility, which necessitates the use of enabling formulation strategies.
Pre-formulation Assessment: A Systematic Approach
Before committing to a final formulation, a series of systematic screening experiments must be conducted. This phase generates the critical data needed to select the most appropriate vehicle system.
Workflow for Formulation Strategy Selection
The following workflow provides a logical decision-making process for selecting a suitable formulation strategy based on initial solubility screening.
Caption: Decision workflow for selecting an appropriate formulation strategy.
Protocol: Solubility Screening
Objective: To determine the approximate solubility of the compound in a variety of commonly used, safe preclinical excipients.
Materials:
-
5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole powder
-
Glass vials (e.g., 2 mL) with screw caps
-
Vehicle components (see Table 2)
-
Vortex mixer
-
Orbital shaker or rotator at ambient temperature
-
Centrifuge
-
Analytical balance
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.
-
Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes to ensure the powder is well-dispersed.
-
Place the vials on an orbital shaker at ambient temperature for 24-48 hours to allow equilibration.
-
After equilibration, visually inspect for undissolved solid. If none is present, add more compound and repeat from step 3.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully collect a known aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 5.0).
-
Express the solubility in mg/mL.
Table 2: Recommended Screening Vehicles
| Vehicle Type | Component(s) | Rationale |
| Aqueous | Water, Saline (0.9% NaCl), 5% Dextrose in Water (D5W) | Establish baseline aqueous solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG) | Commonly used to solubilize lipophilic compounds for parenteral routes.[8] |
| Surfactants | 10% Tween® 80 in water, 10% Solutol® HS 15 in water | Surfactants can form micelles to encapsulate and solubilize poorly soluble drugs.[5] |
| Complexing Agents | 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water | Cyclodextrins form inclusion complexes to enhance solubility.[9] |
| Oils | Sesame Oil, Corn Oil | For potential development of lipid-based or oil-in-water emulsion formulations.[8] |
| Suspension Aids | 0.5% Methylcellulose (MC) in water, 0.5% Carboxymethylcellulose (CMC) in water | These do not enhance solubility but are critical for creating stable suspensions. |
Formulation Protocols for In Vivo Administration
Based on the pre-formulation data, the following protocols describe the preparation of two common formulation types: a co-solvent system for parenteral administration and a suspension for oral gavage.
Protocol A: Co-Solvent Formulation for IV/IP Administration
Rationale: This approach is suitable when solubility in a co-solvent/surfactant system is sufficient to achieve the target dose in a small injection volume. A typical vehicle is a ternary system of a solvent, a surfactant, and an aqueous diluent, which maintains solubility upon injection into the bloodstream.
Example Formulation (1 mg/mL):
-
Solvent: N,N-Dimethylacetamide (DMA) - 5%
-
Surfactant: Solutol® HS 15 - 10%
-
Aqueous Diluent: Saline (0.9% NaCl) - 85%
Procedure:
-
Preparation: In a sterile glass vial, weigh the required amount of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole.
-
Solubilization: Add the required volume of DMA. Vortex until the compound is fully dissolved. A brief, gentle warming (<40°C) may be applied if necessary.
-
Surfactant Addition: Add the required volume of Solutol® HS 15. Mix thoroughly until a clear, homogenous solution is formed.
-
Aqueous Dilution: Slowly add the saline, mixing continuously. It is critical to add the aqueous phase last and slowly to prevent precipitation of the drug.
-
Final QC:
-
Visual Inspection: The final formulation should be a clear, particle-free solution.
-
pH Measurement: Check the pH to ensure it is within a physiologically tolerable range (typically 5-9).
-
Concentration Verification: Analyze a sample via HPLC to confirm the final concentration is within ±10% of the target.
-
Protocol B: Suspension Formulation for Oral Gavage
Rationale: When solubility is insufficient for a solution-based formulation, a uniform suspension is the preferred approach for oral administration. The goal is to deliver a consistent dose of solid drug particles that can dissolve in vivo.
Example Formulation (10 mg/mL):
-
Wetting Agent: Tween® 80 - 0.5%
-
Suspending Agent: Methylcellulose (0.5%) in Purified Water - q.s. to final volume
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose powder to heated (~80°C) water while stirring, then allowing it to cool to form a clear, viscous solution. Add Tween® 80 and mix.
-
Weighing: Weigh the required amount of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole into a mortar.
-
Wetting: Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to ensure all particles are wetted and to prevent clumping.
-
Dilution: Gradually add the remaining vehicle in small portions, mixing continuously, until the target volume is reached.
-
Homogenization: Transfer the suspension to a suitable container. Stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Final QC:
-
Visual Inspection: The final formulation should be a uniform, milky suspension. Check for any large aggregates.
-
Homogeneity: Sample from the top and bottom of the suspension while stirring and analyze via HPLC. The concentrations should be within ±10% of each other.
-
Resuspendability: Allow the suspension to sit for a few hours and then confirm that it can be easily resuspended with gentle agitation.
-
Analytical Method for Formulation & Plasma Analysis
A robust analytical method is essential for verifying formulation concentration and for subsequent pharmacokinetic analysis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable and widely available method.[10]
Table 3: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan for λmax (predicted ~280-300 nm).[4] Use a photodiode array (PDA) detector initially. |
| Column Temperature | 30 °C |
For analysis in biological matrices like plasma, a protein precipitation step (e.g., with 3 volumes of acetonitrile containing an internal standard) followed by centrifugation is a standard sample preparation technique.[11][12] For higher sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13]
In Vivo Study Design & Dosing Considerations
The choice of formulation is intrinsically linked to the design of the in vivo study.[14][15]
-
Route of Administration: The selected formulation must be compatible with the intended route (e.g., co-solvent for IV, suspension for PO).
-
Dose Volume: The concentration of the formulation must be high enough to deliver the required dose in a volume that is safe for the animal model. For example, typical maximum IV bolus volumes are 5 mL/kg for mice and rats, while oral gavage volumes are typically 10 mL/kg.
-
Vehicle Safety: The excipients used must be well-tolerated by the chosen species at the administered volume and concentration. A vehicle-only control group is mandatory in any study to assess potential effects of the formulation itself.[14]
-
Pharmacokinetics: For PK studies, it is crucial that the formulation provides reproducible absorption. Solutions are preferred for IV studies to ensure immediate bioavailability. For oral studies, both solutions and well-characterized suspensions can be used.
Overall Experimental Workflow
Caption: High-level workflow from formulation to in vivo data analysis.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug precipitates during formulation preparation. | - Order of addition is incorrect.- Solubility limit exceeded.- Temperature change. | - Always add the aqueous phase last and slowly.- Re-evaluate solubility data; may need to lower concentration or use a stronger solvent system.- Maintain constant temperature during preparation. |
| Suspension is clumpy or inhomogeneous. | - Inadequate wetting of the drug powder.- Insufficient mixing energy. | - Ensure a smooth paste is formed during the wetting step.- Increase stirring time/speed or consider using a mechanical homogenizer. |
| High variability in in vivo exposure data. | - Poor formulation stability or homogeneity.- Dosing error. | - Re-confirm formulation QC (homogeneity, concentration) before each use.- Ensure suspension is continuously stirred during dosing. Ensure accurate dose administration. |
| Adverse events observed in animals. | - Toxicity of the compound.- Toxicity/irritation from the vehicle. | - Run a vehicle-only control group to isolate the effect.- Consider reducing the concentration of co-solvents or surfactants. Ensure pH is physiological. |
References
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. ILAR Journal, 43(4), 244-258. (Note: While not directly cited, this is a foundational resource for the principles mentioned in other sources).
-
Ponder, K. S., & Faust, P. L. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
-
Charles River Laboratories. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]
-
Chen, X., et al. (2016). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. Journal of Pharmaceutical Analysis, 6(5), 329-336. [Link]
-
Al-Ostoot, F. H., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus, 16(1), e52449. [Link]
-
Belik, A. V., & Lebedeva, M. N. (1988). [Prediction of the acute toxicity of benzimidazole compounds by the electron structure of their molecules]. Farmakologiia i toksikologiia, 51(4), 100-104. [Link]
-
Ponder, K. S., & Faust, P. L. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]
-
Bugaeva, L. I., et al. (2021). Preclinical study of the safety aspects of the substance of a new benzimidazole derivative with an antithrombotic effect during the course administration of the substance to rats. Toxicological Review, (2), 43-50. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]
- Google Patents. (2020). WO2020258006A1 - Heterocyclic compounds, preparation methods therefor, and methods of uses thereof.
-
Sravanthi, V., & Harika, K. (2020). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-ones. International Journal of Pharmaceutical Sciences and Research, 11(11), 5678-5685. [Link]
-
Al-Azzawi, A. M., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103551. [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
Pharmacentral. (2023). Excipients for Parenterals. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). HPLC method for simultaneous determination of Albendazole metabolites in plasma. [Link]
-
PubChem. 5-bromo-1,2-dimethyl-1H-imidazole. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
Al-Masoudi, N. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6985. [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
-
Apte, S. P., & Ugwu, S. O. (2003). A review and classification of emerging excipients in parenteral medications. Pharmaceutical Technology, 27(3), 46-60. [Link]
-
Carlotti, M. E., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules, 27(19), 6599. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]
-
Giglio, M., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Pharmaceuticals, 16(6), 869. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. 7-Bromo-5-(pyridin-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one [cymitquimica.com]
- 4. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. jocpr.com [jocpr.com]
- 13. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting low yield in 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole synthesis
Ticket ID: #BZ-PYR-5BR-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yield & Purity Issues
Executive Summary & Diagnostic Overview
The Problem: Users frequently report low yields (<40%) and "sticky" dark crude products when synthesizing 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (also known as 5-bromo-2-(2-pyridyl)benzimidazole).
The Root Cause: The synthesis involves condensing 4-bromo-1,2-diaminobenzene with a pyridine derivative. The low yield typically stems from three specific failure modes:
-
Oxidative Instability: The diaminobenzene starting material oxidizes to dark "tars" (imino-quinones) faster than the cyclization occurs.
-
Incomplete Cyclization: Formation of the intermediate Schiff base (mono-imine) without subsequent ring closure.
-
Amphoteric Loss: The product contains both a basic pyridine nitrogen and an acidic imidazole proton, leading to significant product loss during standard acid/base workups if pH is not precisely controlled.
Diagnostic Workflow (Visual)
Before altering your protocol, use this decision tree to identify your specific failure mode.
Caption: Diagnostic flow for identifying the root cause of synthetic failure based on physical state and analytical data.
Recommended Protocol: The Oxidative Cyclization Method
Why this works: Traditional acid-catalyzed condensation (Phillips Condensation) requires high heat (polyphosphoric acid, >150°C), which often causes de-bromination or polymerization of the diamine. The Sodium Metabisulfite (Na₂S₂O₅) mediated pathway operates at milder temperatures and provides an in-situ antioxidant environment, preventing tar formation [1, 2].
Reagents:
-
A: 4-Bromo-1,2-diaminobenzene (1.0 equiv)
-
B: Picolinaldehyde (2-Pyridinecarboxaldehyde) (1.1 equiv)
-
C: Sodium Metabisulfite (Na₂S₂O₅) (1.2 equiv)
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Procedure:
-
Pre-Complexation: Dissolve Picolinaldehyde (B ) and Na₂S₂O₅ (C ) in the solvent at room temperature. Stir for 15 minutes.
-
Technical Note: This forms the bisulfite adduct, which activates the aldehyde and acts as an oxidant/radical scavenger.
-
-
Addition: Add 4-Bromo-1,2-diaminobenzene (A ) slowly. The solution may turn slightly yellow/orange.
-
Reflux: Heat to 80–100°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]
-
Checkpoint: The spot for the diamine (polar, stains black with ninhydrin) should disappear. A fluorescent blue spot (the benzimidazole) will appear.
-
-
Quench & Precipitation (Critical Step):
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (10x volume).
-
Do NOT immediately extract. Stir vigorously.
-
Adjust pH to ~8.0 using saturated NaHCO₃.
-
Why? The pyridine ring makes the product soluble in acidic media. The imidazole ring makes it soluble in strong base (forming the anion). pH 8 is the "sweet spot" for precipitation.
-
-
Purification: Filter the solid. Wash with cold water and diethyl ether (to remove unreacted aldehyde). Recrystallize from Ethanol or Acetonitrile.
Comparative Analysis of Methods
| Metric | Method A: Acid Condensation (PPA/HCl) | Method B: Oxidative Cyclization (Na₂S₂O₅) |
| Reagents | Diamine + Picolinic Acid | Diamine + Picolinaldehyde + Oxidant |
| Temperature | 150–200°C | 80–100°C |
| Typical Yield | 30–45% | 75–90% |
| Purity Profile | High tar content; difficult to clean. | Clean precipitation; easy workup. |
| Key Risk | Thermal debromination; sublimation. | Incomplete oxidation if bisulfite is old. |
Mechanism of Action
Understanding the mechanism helps troubleshoot the "stalled" reaction.
Caption: The reaction proceeds via Schiff base formation, followed by ring closure to a dihydro-intermediate, which must be oxidized to form the aromatic system.
Frequently Asked Questions (FAQ)
Q1: My NMR shows two sets of signals (approx 1:1 ratio). Did I fail to separate the regioisomers? A: No. This is a common misconception. Unless the imidazole nitrogen is alkylated (e.g., N-methyl), 5-bromo and 6-bromo benzimidazoles are tautomers . In solution, the proton on the nitrogen rapidly hops between N1 and N3 [3, 4].
-
In DMSO-d6: You will often see broadened signals or distinct tautomers if the exchange is slow.
-
In CDCl3: You may see an averaged spectrum.[2]
-
Validation: If you alkylate the nitrogen (e.g., with MeI), you will permanently lock the isomers and can then separate them chromatographically.
Q2: The product oils out when I pour it into water. How do I get a solid? A: This indicates trapped DMF or impurities.
-
Decant the water.
-
Dissolve the oil in a minimum amount of Methanol.
-
Add water dropwise with scratching/sonication until turbidity persists.
-
Let it stand in the fridge. The "oil" is often a supersaturated solution of the product.
Q3: Can I use air as the oxidant instead of Na₂S₂O₅? A: Yes, but it is slower. If you use air, bubble it through the solution in an open vessel. However, Na₂S₂O₅ is preferred because it also prevents the polymerization of the picolinaldehyde starting material [5].
References
-
Huynh, K., et al. (2025). "Synthesis of 2-(substituted-phenyl)benzimidazole derivatives using sodium metabisulphite as an oxidant." RSC Advances.
-
Basha, N. J., et al. (2024).[3] "Synthesis of Pharmacologically Potent Benzimidazole Analogs." Polycyclic Aromatic Compounds.
-
Claramunt, R. M., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry.
-
Alkorta, I., et al. (2005). "NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles." Magnetic Resonance in Chemistry.
-
BenchChem Technical Support. (2025). "Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles."
Sources
How to improve the solubility of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Topic: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (referred to herein as 5-Br-PyBz ). This molecule presents a "perfect storm" for solubility issues: a rigid planar scaffold that encourages strong crystal packing, combined with a hydrophobic halogen substituent.
🔬 Module 1: The Root Cause Analysis
Why is this molecule so difficult to dissolve?
Before attempting to dissolve 5-Br-PyBz, you must understand the forces working against you.[1] The insolubility is not accidental; it is structural.[1]
-
-
Stacking (Lattice Energy): The benzimidazole core fused with a pyridine ring creates a large, flat aromatic surface.[1] These molecules stack like plates in the solid state, resulting in high lattice energy. You must overcome this energy to break the crystal.[1] -
The "Bromine Anchor": The 5-bromo substituent significantly increases the lipophilicity (LogP) compared to the parent scaffold.[1] It adds molecular weight and hydrophobic surface area without contributing hydrogen bonding capability.[1]
-
Chelation Potential: The N,N-bidentate pocket (between the pyridine nitrogen and the imidazole nitrogen) is a potent chelator. Warning: If your buffer contains trace metal ions (Cu²⁺, Zn²⁺, Fe²⁺), this molecule may form insoluble metal complexes, crashing out of solution immediately.[2]
Visualization: The Solubility Barrier
Caption: The thermodynamic barrier to solubility. The 5-Br substituent and planar stacking increase the energy required to break the crystal lattice.
🛠️ Module 2: Troubleshooting & Protocols
Strategy A: pH Manipulation (The Proton Switch)
Concept: 5-Br-PyBz acts as a base.[1] The pyridine nitrogen (pKa ~5.[1]2) and the benzimidazole nitrogen (pKa ~5.5) can be protonated.[1] Target: Convert the neutral, insoluble molecule into a soluble cationic salt.
Step-by-Step Protocol:
-
Calculate: Determine the molar concentration required.
-
Acid Selection: Do not use weak acids (acetic acid) initially.[1][2] Use a strong acid to ensure full protonation.[1]
-
Dissolution:
-
Buffer Exchange (Critical): If you dilute this acidic stock into a neutral buffer (pH 7.4), the molecule will deprotonate and reprecipitate.[2]
FAQ:
-
Q: I used HCl and it precipitated when I added saline. Why?
Strategy B: Cosolvent Systems (The "Universal" Solvent)
Concept: Reduce the dielectric constant of the solvent to match the lipophilic drug.
Recommended Formulation Table:
| Solvent System | Ratio (v/v) | Application | Notes |
| DMSO / Water | 10:90 | Cellular Assays | Monitor DMSO toxicity (<0.5% final). |
| PEG 400 / Water | 40:60 | In Vivo (IP/Oral) | High viscosity; warm to 37°C before use.[1][2] |
| DMA / Solutol / Water | 10:10:80 | High Concentration | DMA (Dimethylacetamide) is a powerful solvent but toxic.[1][2] |
Troubleshooting:
-
Issue: "The compound crashes out upon dilution."[1]
-
Fix: This is the "Solvent Shift" effect. To prevent this, do not dilute directly into water.[2] Dilute into a solution containing a surfactant (e.g., 0.5% Tween 80) to catch the molecules in micelles as they transition out of the solvent.[2]
Strategy C: Cyclodextrin Complexation (The "Stealth" Mode)
Concept: Encapsulate the hydrophobic 5-Br-PyBz molecule inside the hydrophobic cavity of a cyclodextrin ring, leaving the hydrophilic exterior exposed to water.
Best Candidate: Hydroxypropyl-
Protocol: Phase Solubility Method
-
Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] -
Add excess 5-Br-PyBz powder to the solution.
-
Shake/Vortex at room temperature for 24–48 hours.
-
Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]
-
Analyze filtrate by HPLC/UV to determine soluble concentration.[1]
Why this works: Literature on similar benzimidazoles (e.g., Albendazole) shows up to 1000-fold solubility enhancement using HP-
📊 Module 3: Decision Matrix
Use this flowchart to select the best method for your specific experiment.
Caption: Solubility Strategy Decision Tree based on experimental application.
❓ Frequently Asked Questions (FAQ)
Q1: Can I use sonication to dissolve the compound? A: Sonication helps break up the crystal lattice kinetically, but it does not change the thermodynamic solubility. If the solution is supersaturated, it will precipitate eventually (often during your experiment). Use sonication only to speed up dissolution in a thermodynamically stable system (e.g., inside a cyclodextrin solution).
Q2: I see a color change when I dissolve it in acid. Is it degrading? A: Not necessarily. Benzimidazoles often exhibit halochromism (color change with pH).[1] The protonated form may absorb light differently than the neutral form. However, always verify stability with HPLC if the solution sits for >24 hours.
Q3: Can I make a salt form myself? A: Yes. The Mesylate (Methanesulfonate) salt is highly recommended for benzimidazoles.[1]
-
Protocol: Dissolve free base in acetone/methanol.[1] Add 1.05 equivalents of methanesulfonic acid.[1] Cool to 0°C. Filter the precipitate.[1] This solid salt will have significantly faster dissolution kinetics than the free base [3].[1]
📚 References
-
Moriwaki, C., et al. (2008).[2][4] Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins.[5][6][7]Brazilian Journal of Chemical Engineering .[1]
-
Castillo, J.A., et al. (2012).[2] Complexation of Benzimidazole Derivatives with Cyclodextrins: Solubility and Stability Studies.Journal of Pharmaceutical Sciences . (General principle citation for benzimidazole-CD interactions).
-
Vishweshwar, P., et al. (2006).[2] Pharmaceutical Co-crystals and Salts of Benzimidazoles.[1][7][8]Crystal Growth & Design . (Reference for salt formation efficiency).
-
PubChem Compound Summary. (2025). 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole.[1][9]National Center for Biotechnology Information .[1]
Sources
- 1. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. internationaljournal.org.in [internationaljournal.org.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Insights into the Formations of Host–Guest Complexes Based on the Benzimidazolium Based Ionic Liquids−β-Cyclodextrin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole (C12H8BrN3) [pubchemlite.lcsb.uni.lu]
Preventing oxidation of starting materials in benzimidazole reactions
Ticket ID: #BZ-OX-8492 Subject: Prevention of Oxidative Degradation in o-Phenylenediamine (OPD) Starting Materials Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The "Purple Tar" Syndrome
User Issue: "My o-phenylenediamine (OPD) turns dark purple/black immediately upon dissolution, or my reaction mixture degrades into a dark tar before the benzimidazole product forms."
Root Cause Analysis: o-Phenylenediamines are electron-rich aromatic amines highly susceptible to auto-oxidation by atmospheric oxygen. The "purple" color is a visual indicator of the formation of 2,3-diaminophenazine and complex azo-oligomers. This degradation competes with the desired condensation reaction, lowering yields and poisoning metal catalysts.
Core Directive: To ensure high-yielding benzimidazole synthesis, you must stabilize the diamine before and during the initial condensation step.
Module A: Material Rescue & Purification
Scenario: You have opened a bottle of OPD, and the solid is dark brown or black. Directive: Do NOT use degraded material. Impurities act as radical initiators, accelerating further degradation. Use this purification protocol.
Protocol: Reductive Recrystallization
Standard recrystallization is insufficient for heavily oxidized OPD. You must use a chemical reducing agent.
Reagents:
-
Impure OPD
-
Sodium Dithionite (Na₂S₂O₄) - Crucial reducing agent
-
Activated Charcoal (Decolorizing carbon)
-
Solvent: Water or Ethanol/Water (depending on derivative solubility)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the dark OPD in hot water (or min. volume of hot ethanol).
-
Reduction: Add 1–2 g of Sodium Dithionite per 50 g of OPD. The solution should lighten significantly as quinoid impurities are reduced.
-
Adsorption: Add activated charcoal (approx. 2-5% w/w). Stir at reflux for 15–20 minutes.
-
Hot Filtration: Filter through Celite while hot to remove charcoal.
-
Critical Check: The filtrate should be colorless or pale yellow. If pink/purple, repeat Step 2.
-
-
Crystallization: Cool the filtrate in an ice-salt bath.
-
Stabilization (Optional but Recommended): To store for long periods, add conc. HCl to the filtrate to precipitate OPD·2HCl (Dihydrochloride salt).[2] The salt is indefinitely stable to air.
Visualization: Purification Decision Tree
Figure 1: Logic flow for rescuing oxidized o-phenylenediamine using reductive purification.
Module B: Reaction Setup & Inert Atmosphere
Scenario: The starting material is clean, but the reaction turns black upon heating. Directive: You must remove dissolved oxygen from your solvent system.[3][4] Simple nitrogen flushing is often insufficient for sensitive diamines.
Troubleshooting Guide: Degassing Methods
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Method | Bubbling inert gas through solvent via needle.[3] | Freezing (LN2), evacuating headspace, thawing under static vacuum. |
| Efficiency | Good (removes ~95-99% O₂). | Excellent (removes >99.9% O₂). |
| Solvent Loss | High (evaporation). | Negligible. |
| Time Required | 15–30 mins.[5] | 1–2 hours. |
| Recommendation | Routine Synthesis. Sufficient for most acid-catalyzed condensations. | Strictly Anaerobic. Required for metal-catalyzed couplings or electron-rich diamines. |
Technical Tip: If using Sparging, pre-saturate the inert gas stream with solvent vapor to minimize volume loss.
Module C: Chemical Stabilization (Additives)
Scenario: You cannot use a glovebox or Schlenk line, or the reaction requires open-air conditions (e.g., oxidative cyclization). Directive: Use "Sacrificial Antioxidants" or Alternative Salts.
The Bisulfite Method (Sodium Metabisulfite - Na₂S₂O₅)
Sodium metabisulfite serves a dual role: it acts as an antioxidant to protect the diamine and facilitates the condensation with aldehydes via a bisulfite adduct intermediate.
-
Mechanism: The aldehyde forms a bisulfite adduct (stable), which is then attacked by the diamine. The reducing environment prevents phenazine formation.
-
Usage: 1.0 - 1.2 equivalents relative to the aldehyde.[6]
-
Solvent: Ethanol/Water mixtures (Na₂S₂O₅ is water-soluble).[1]
The Salt Strategy (HCl Salts)
Free base OPD is labile. OPD Dihydrochloride (OPD[2]·2HCl) is robust.
-
Why it works: Protonation of the amine lone pairs (
) prevents the radical abstraction step required for oxidation. -
Protocol: Generate the free base in situ only when needed by adding a weak base (NaOAc or Et₃N) after the system is degassed.
Comparative Efficacy of Stabilizers
| Additive | Mechanism of Action | Best Application |
| Sodium Dithionite | Strong reduction of quinones. | Purification only. (Too strong for some reaction mechanisms). |
| Sodium Metabisulfite | Bisulfite adduct formation + mild antioxidant. | Condensation with aldehydes in aqueous/alcoholic media. |
| Tin(II) Chloride | Lewis acid catalyst + reducing agent. | Reductive Cyclization (starting from o-nitroaniline). |
| Ascorbic Acid | Radical scavenger. | Aqueous media (Green chemistry approaches). |
Module D: Mechanistic Insight
User Question: "Why does it turn purple? Is the purple stuff the product?" Answer: No. The purple substance is 2,3-diaminophenazine , a degradation impurity.
Pathway Visualization: The diagram below illustrates the "Race Condition" between the desired Benzimidazole formation and the unwanted Phenazine formation.
Figure 2: Competitive pathways. Oxidation leads to Phenazine (Purple), while condensation leads to Benzimidazole.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the purple OPD if I just use an excess? A: No. The phenazine impurities are redox-active and can catalyze further decomposition of your product or poison metal catalysts (Pd, Pt) if used in subsequent steps. Always purify.
Q: My reaction requires reflux in DMSO. How do I degas? A: DMSO has high viscosity and holds oxygen well. Sparging is ineffective. You must use the Freeze-Pump-Thaw method (3 cycles) or stir under high vacuum for 30 mins before backfilling with Argon.
Q: I am doing an "Oxidative Cyclization" (e.g., using Na₂S₂O₅ or air). Doesn't that contradict avoiding oxidation? A: This is a nuance. You want to oxidize the intermediate (the dihydrobenzimidazole) to the benzimidazole. You do not want to oxidize the starting OPD to phenazine.
-
Solution: Mix the aldehyde and OPD before adding the oxidant. Once the Schiff base forms (Step 1), the nitrogen lone pairs are engaged, making the ring less susceptible to phenazine formation.
References
-
Purification of o-Phenylenediamine
-
Sodium Metabisulfite Mediated Synthesis
-
Handling of OPD Dihydrochloride (Sigma-Aldrich Datasheet)
- Technical Bulletin: o-Phenylenediamine dihydrochloride handling and stability.
-
Degassing Techniques (Freeze-Pump-Thaw vs Sparging)
- Chemistry LibreTexts: Methods for Degassing Solvents.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. images10.newegg.com [images10.newegg.com]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing impurities in the final product of benzimidazole synthesis
Introduction: The Purity Imperative
Benzimidazoles are "privileged scaffolds" in medicinal chemistry, forming the core of drugs like Albendazole, Telmisartan, and Omeprazole. However, the classic syntheses (Phillips condensation, oxidative cyclization) are prone to specific, persistent impurity profiles that can derail biological assays.
This guide functions as a Tier-2 Technical Support resource. We move beyond basic synthesis instructions to address the isolation and purification failures that occur post-reaction.
Module 1: Diagnostic Hub – "What is this impurity?"
Before purifying, you must identify the contaminant. Use this diagnostic matrix to correlate analytical data with synthetic failures.
Symptom: Extra Peaks in LC-MS / NMR
| Impurity Type | Origin / Cause | Diagnostic Signature (1H NMR / LC-MS) |
| Mono-acylated Intermediate (N-acyl-o-phenylenediamine) | Incomplete Cyclization. The condensation happened, but the ring closure failed due to low temp or insufficient acid catalysis. | LC-MS: M+18 mass (relative to benzimidazole). NMR: Broad singlet (amide NH) around 9-10 ppm; distinct from benzimidazole NH. |
| Starting Material (o-Phenylenediamine - OPD) | Stoichiometry Error. Excess reagent used or incomplete conversion. Note: OPD is toxic and air-sensitive. | LC-MS: Mass corresponds to diamine. NMR: Upfield aromatic signals (6.3–6.8 ppm); broad NH2 exchangeable peak. |
| Di-acylated Side Product | Over-reaction. Both amines reacted with the electrophile (common with acid chlorides/anhydrides). | LC-MS: Mass = M + (Acyl Group) - H. NMR: Loss of NH signal; symmetry in aromatic region often restored. |
| Colored Oligomers | Oxidation. Air oxidation of unreacted OPD leads to phenazine-like oligomers (azo/imino species). | Visual: Dark red/brown/black oil or solid. NMR: Broad, undefined baseline humps in aromatic region. |
Module 2: The Purification Protocols (The "Fix")
Protocol A: The "Amphoteric Switch" (Acid-Base Extraction)
Best For: Removing neutral impurities (di-acylated byproducts) and starting materials.
Principle: Benzimidazoles are amphoteric. They function as weak bases (
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., DCM or Ethyl Acetate ).
-
Why? Most organic impurities (neutral) and the benzimidazole will dissolve here.
-
-
Acid Extraction (The Trap): Extract the organic layer with 1M HCl (3x).
-
Separation: Keep the Aqueous Layer . Discard the organic layer (after checking TLC).
-
Basification (The Release): Cool the aqueous layer on ice. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ~10.[7][8]
-
Observation: The benzimidazole deprotonates and precipitates as a free base.
-
-
Isolation: Filter the precipitate or extract with fresh organic solvent if it oils out.
Visualization of Logic:
Figure 1: The Amphoteric Switch logic for separating benzimidazoles from neutral organic impurities.
Protocol B: Decolorization & Recrystallization
Best For: Removing colored oxidation products (from OPD) and trace starting material.
Troubleshooting "The Colored Oil": If your product is a dark oil instead of a solid, it likely contains oxidized OPD impurities.
-
The Charcoal Treatment:
-
Dissolve crude in boiling Ethanol (or 9:1 EtOH/Water).
-
Add Activated Carbon (Norite) (5-10% by weight).
-
Reflux for 15-30 minutes.
-
Hot Filtration (Critical): Filter through a Celite pad while hot. If it cools, product crystallizes in the funnel.[7]
-
-
Crystallization:
-
Allow filtrate to cool slowly to RT, then 4°C.
-
Anti-solvent: If no crystals form, add warm water dropwise until turbidity persists, then cool.
-
Module 3: Synthesis Optimization (Prevention)
Prevention is better than cure. Understanding the reaction pathway helps prevent "dead-end" intermediates.
The Mechanism & Failure Points
The synthesis typically proceeds via two steps: N-acylation (fast) followed by Cyclodehydration (slow, rate-determining).
-
Failure Mode 1 (Mono-acyl): If the reaction temperature is too low or acid catalyst is weak, the intermediate amide forms but does not close the ring.
-
Failure Mode 2 (Di-acyl): If highly reactive electrophiles (acid chlorides) are used without controlling stoichiometry, both amines react, permanently preventing cyclization.
Figure 2: Reaction pathway showing the critical cyclization step and common diversion points.
Optimization FAQs
Q: I still see the mono-acylated intermediate (M+18) after 12 hours. What do I do? A: The cyclization energy barrier hasn't been crossed.
-
Action: Increase temperature (reflux).
-
Action: Add a dehydrating acid catalyst (e.g., p-TsOH or Polyphosphoric acid).
-
Action: If using aldehydes (oxidative cyclization), ensure an oxidant (Sodium Metabisulfite or Oxone) is present to drive the equilibrium [1, 4].
Q: How do I remove stubborn metal residues (Pd, Cu, Fe) from catalytic synthesis? A: While acid-base extraction removes many metals, chelated metals may persist.
-
Solution: Treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol or TMT ) before crystallization.
-
Alternative: Wash the organic layer with aqueous EDTA or N-acetylcysteine solution.
References
-
BenchChem. Troubleshooting Benzimidazole Synthesis: Catalyst Selection and Loading. BenchChem Technical Support.[3][9][10] Link
-
Organic Syntheses. Benzimidazole Synthesis from o-Phenylenediamine and Formic Acid. Org.[2][7][11][12] Synth. 1943, Coll. Vol. 2, p.65. Link
-
Rasayan Journal of Chemistry. Synthetic Approaches of Benzimidazole Derivatives: A Review. Vol. 16, No. 4, 2023.[6][13] Link
-
Beilstein Journal of Organic Chemistry. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein J. Org. Chem. 2016, 12, 2367–2374. Link
-
ResearchGate. Troubleshooting colored impurities in benzimidazole synthesis. Community Discussion Thread. Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Selection for Pyridinyl Benzimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of pyridinyl benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to strategically design your experiments for optimal outcomes.
Introduction: The Critical Role of the Catalyst
The synthesis of pyridinyl benzimidazoles, a scaffold of significant interest in medicinal chemistry, typically involves the condensation of a pyridine-functionalized o-phenylenediamine with an aldehyde or carboxylic acid derivative. The choice of catalyst is paramount and can dramatically influence reaction efficiency, yield, and purity. While numerous methods exist, transition metal-catalyzed C-N cross-coupling reactions have become a cornerstone for their versatility and functional group tolerance.[1][2] This guide will focus primarily on optimizing these catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for pyridinyl benzimidazole synthesis?
A1: The most prevalent and effective catalysts are based on transition metals, primarily palladium and copper.[1][3] Palladium catalysts are highly versatile for C-N bond formation, while copper-based systems offer a cost-effective alternative that can be particularly effective in certain contexts.[3][4] In recent years, other metal catalysts, including those based on cobalt, gold, iron, and zinc, have also been explored, often with a focus on developing more sustainable or "green" synthetic routes.[5][6][7]
Q2: How do I choose between a palladium and a copper catalyst?
A2: The choice depends on several factors, including the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium catalysts , particularly those with sophisticated phosphine ligands, often exhibit broader substrate scope and higher reactivity, especially for challenging C-N couplings.[1] They are often the catalyst of choice for achieving high yields with complex molecules.
-
Copper catalysts are generally less expensive and can be highly efficient for intramolecular N-arylation reactions.[4] They are a good starting point for simpler substrates or when developing more economical synthetic routes.
Q3: What is the role of the ligand in palladium-catalyzed reactions?
A3: The ligand is crucial for stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1] The steric and electronic properties of the ligand can significantly impact the reaction's success. Bulky, electron-rich phosphine ligands, for example, are often used to promote the coupling of less reactive aryl chlorides.[8]
Q4: Can I perform this synthesis without a metal catalyst?
A4: Yes, metal-free conditions are possible, often employing strong acids or bases and sometimes requiring higher temperatures.[9] However, these methods may have a more limited substrate scope and can be less tolerant of sensitive functional groups compared to their metal-catalyzed counterparts. Green chemistry approaches have also explored the use of natural catalysts like fruit juices or deep eutectic solvents.[10][11][12]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms: TLC or LC-MS analysis shows unreacted starting materials and minimal or no formation of the desired pyridinyl benzimidazole.
Potential Causes & Solutions:
-
Catalyst Inactivity: The catalyst may be deactivated by impurities or exposure to air.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.[9]
-
Solution: Systematically screen different solvents of varying polarity. Increase the reaction temperature, potentially using microwave irradiation to accelerate the reaction.[14] Monitor the reaction over time to determine the optimal duration.
-
-
Inappropriate Catalyst-Ligand Combination (for Palladium): The chosen ligand may not be suitable for the specific substrates.
-
Solution: Screen a panel of phosphine ligands with varying steric and electronic properties. For electron-rich anilines, a less electron-rich ligand might be beneficial, while for electron-poor anilines, a more electron-donating ligand may be required.
-
Issue 2: Significant Side Product Formation
Symptoms: Multiple spots on TLC or peaks in LC-MS, indicating the formation of undesired products.
Potential Causes & Solutions:
-
Formation of Benzodiazepine-2-ones: This can occur when reacting o-phenylenediamine with β-ketoesters under neutral conditions.[9]
-
Solution: Ensure the reaction conditions are appropriate for benzimidazole formation, which may involve the use of an acidic or basic catalyst.
-
-
Double Condensation: Formation of 1,2-disubstituted benzimidazoles when only the 2-substituted product is desired.
-
Solution: Carefully control the stoichiometry of the reactants. The choice of catalyst can also influence selectivity; for instance, Er(OTf)3 has been shown to selectively produce double-condensation products with electron-rich aldehydes.[15]
-
-
Homocoupling of Aryl Halides: A common side reaction in palladium-catalyzed cross-coupling.
-
Solution: Optimize the ligand-to-metal ratio and consider using a different palladium source or ligand.
-
Issue 3: Difficulty in Scaling Up the Reaction
Symptoms: A reaction that works well on a small scale fails to give consistent results or presents new challenges at a larger scale.
Potential Causes & Solutions:
-
Mass and Heat Transfer Issues: Inefficient mixing or localized overheating can lead to side reactions and decomposition.
-
Solution: Ensure efficient stirring and controlled heating. For highly exothermic reactions, consider a slower addition of reagents.
-
-
Catalyst Deactivation: On a larger scale, the catalyst is exposed to a larger volume of solvent and potentially more impurities, increasing the risk of deactivation.
-
Solution: Use a higher catalyst loading or consider a more robust catalyst system. Heterogeneous catalysts can be advantageous for scalability as they are often more stable and easier to separate from the reaction mixture.[5]
-
Catalyst Selection and Optimization Workflow
This workflow provides a systematic approach to selecting and optimizing a catalyst for your pyridinyl benzimidazole synthesis.
Caption: A systematic workflow for catalyst selection and optimization.
Comparative Data on Catalytic Systems
The following table summarizes common catalytic systems for benzimidazole synthesis, providing a starting point for your catalyst selection.
| Catalyst System | Typical Ligand(s) | Common Solvents | Temperature Range (°C) | Key Advantages | Potential Drawbacks |
| Palladium(II) Acetate | Phosphine ligands (e.g., XPhos, SPhos) | Toluene, Dioxane, DMF | 80-120 | High yields, broad substrate scope[1] | Cost, sensitivity to air/moisture |
| Copper(I) Iodide | N,N-donor ligands (e.g., phenanthroline) | DMSO, DMF | 100-140 | Cost-effective, good for intramolecular cyclizations[4] | Can require higher temperatures, may have narrower scope |
| Cobalt Nanocomposites | N/A (heterogeneous) | Ethanol, Water | 80-120 | Recyclable, good for green chemistry[5] | May have lower activity than homogeneous catalysts |
| Gold on TiO2 | N/A (heterogeneous) | Chloroform/Methanol | Ambient | Mild reaction conditions, high selectivity[16] | Catalyst preparation can be complex |
Experimental Protocol: General Procedure for Palladium-Catalyzed Pyridinyl Benzimidazole Synthesis
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., K2CO3, 2 equivalents).
-
Reagent Addition: Add the o-phenylenediamine derivative (1 equivalent) and the pyridine aldehyde or carboxylic acid derivative (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the determined reaction time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insight: The Palladium-Catalyzed C-N Coupling Cycle
Understanding the catalytic cycle is essential for rational troubleshooting and optimization.
Caption: A simplified representation of the palladium-catalyzed C-N cross-coupling cycle.
References
-
Wang, L., et al. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 10(65), 39685-39709. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]
-
Kumar, A., & Kumar, S. (2015). Copper-catalyzed one-pot synthesis of benzimidazole derivatives. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. ResearchGate. [Link]
-
Evindar, G., & Batey, R. A. (2006). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology, 6(1), 133-143. [Link]
-
She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Organic Chemistry Portal. [Link]
-
Hamdi, H., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Sharma, P., & Kumar, A. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Rahimizadeh, F., Mazloumi, M., & Shirini, F. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Publishing. [Link]
-
Yang, W., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(16), 9246-9250. [Link]
-
Rahimizadeh, F., Mazloumi, M., & Shirini, F. (2024). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine. RSC Publishing. [Link]
-
Gulati, S., et al. (2017). Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). ResearchGate. [Link]
-
Bruno, N. C., Toste, F. D., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. [Link]
-
Kidwai, M., et al. (2010). Green synthesis of benzimidazole derivatives catalyzed by ionic liquid under microwave irradiation. ResearchGate. [Link]
-
Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Singh, R., & Sharma, P. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PMC. [Link]
-
de la Cruz, J. F., et al. (2022). Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering, 10(37), 12264-12273. [Link]
-
Herrera, F., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 14-21. [Link]
-
Yang, W., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. [Link]
-
Cravotto, G., & Orio, L. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. [Link]
-
Wang, D., et al. (2015). Palladium(II)-Catalyzed Sequential C–H Arylation/Aerobic Oxidative C–H Amination: One-Pot Synthesis of Benzimidazole-Fused Phenanthridines from 2-Arylbenzimidazoles and Aryl Halides. The Journal of Organic Chemistry, 80(2), 1146-1153. [Link]
-
Ghasemzadeh, M. A., & Hosseini, S. H. (2018). Catalyst screening for the synthesis of 2,4,5-triphenyl-1H-imidazole. ResearchGate. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. [Link]
-
Brasche, G., & Buchwald, S. L. (2008). C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines. PubMed. [Link]
-
Chemistry Academy. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]
-
Buldurun, K., & Özdemir, İ. (2019). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. Taylor & Francis Online. [Link]
-
Jui, N. T., & Buchwald, S. L. (2013). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. PMC. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]
-
Reddy, K. S., et al. (2023). Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System. The Journal of Organic Chemistry, 88(7), 4429-4438. [Link]
-
Gürbüz, N., & Özdemir, İ. (2019). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. ResearchGate. [Link]
-
Reddy, M. S., & Reddy, C. S. (2014). Plausible mechanism for the formation of benzimidazoles. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Typical procedure for synthesizing benzimidazole derivatives catalyzed by Fe-complex- g-C3N4. ResearchGate. [Link]
-
Kaushik, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridines. In Wikipedia. Retrieved February 14, 2026, from [Link]
-
Kaushik, P., & Kumar, R. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Bentham Science. [Link]
-
Sharma, S., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Pyridinyl Benzimidazoles in Drug Discovery
The pyridinyl benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its versatility allows for facile structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyridinyl benzimidazoles, offering a comparative overview of their anticancer, antimicrobial, and antiviral activities. We will delve into the causal relationships behind experimental design and provide actionable insights for researchers in drug development.
The Architectural Significance of the Pyridinyl Benzimidazole Core
The foundational structure, a fusion of a pyridine and a benzimidazole ring system, provides a unique combination of electronic and steric properties. The benzimidazole moiety, being isosteric to purine bases, can interact with a variety of biological targets, including enzymes and nucleic acids.[1][2] The pyridine ring, on the other hand, often plays a crucial role in establishing key interactions within the binding pockets of target proteins and can be modified to modulate physicochemical properties such as solubility and bioavailability.[3][4] The strategic combination of these two heterocyclic systems has led to the development of potent inhibitors for various therapeutic targets.[5][6]
Anticancer Activity: Targeting the Machinery of Cell Division
Pyridinyl benzimidazoles have emerged as a promising class of anticancer agents, primarily by targeting key proteins involved in cell cycle progression and proliferation, such as tubulin, topoisomerases, and various kinases.[7][8][9]
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
A significant number of pyridinyl benzimidazole derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division. These compounds often bind to the colchicine binding site on β-tubulin, leading to microtubule destabilization, G2/M phase cell cycle arrest, and subsequent apoptosis.[8][10][11]
Key SAR Insights:
-
Substitution on the Benzimidazole Ring: The introduction of electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, at the 5- or 6-position of the benzimidazole ring generally enhances cytotoxic activity.[7] Halogen atoms (F, Cl, Br) at these positions can also improve membrane permeability and target binding.[7]
-
The Pyridine Moiety: The position of the nitrogen atom in the pyridine ring and the nature of substituents on this ring significantly influence potency. For instance, a pyridine-3-yl or pyridine-4-yl moiety often shows better activity compared to a pyridine-2-yl substituent.
-
Linker and Hybrid Molecules: The nature of the linker connecting the pyridinyl and benzimidazole moieties is critical. Hybrid molecules, where the pyridinyl benzimidazole core is combined with other pharmacophores like cinnamide or piperazine, have shown enhanced tubulin polymerization inhibitory activity.[10][12] For example, a piperazine-linked cinnamide derivative of a benzimidazole-pyrimidine hybrid demonstrated potent cytotoxicity against A549 lung cancer cells.[10]
Comparative Data for Tubulin Polymerization Inhibitors:
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| 18i | Cinnamide-pyrimidine-benzimidazole hybrid with a piperazine linker | A549 (Lung) | 2.21 | [10][12] |
| 5l | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Tubulin Polymerization | 1.71 | [11] |
| 5d | Imidazo[1,5-a]pyridine-benzimidazole hybrid | Tubulin Polymerization | 3.25 | [11] |
Topoisomerase Inhibition: Unraveling DNA Integrity
Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[9][13] Certain pyridinyl benzimidazole derivatives act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.
Key SAR Insights:
-
Hybrid Structures: The fusion of the benzimidazole core with other heterocyclic systems, such as chalcones or oxadiazoles, has yielded potent topoisomerase II inhibitors.[14][15] The chalcone moiety, in particular, appears to play a significant role in the inhibitory action.[15]
-
Substitution Patterns: The substitution pattern on both the benzimidazole and the appended heterocyclic ring is crucial for activity. For instance, in a series of benzimidazole-chalcone hybrids, specific substitutions on the chalcone ring led to significant inhibitory action against topoisomerase II.[15]
Kinase Inhibition: A Targeted Approach
Pyridinyl benzimidazoles have been successfully developed as inhibitors of various protein kinases implicated in cancer, such as FLT-3, Aurora kinases, and Tie-2 kinase.[16][17]
Key SAR Insights:
-
High Selectivity: Through careful optimization of the scaffold, highly potent and selective kinase inhibitors have been developed. For example, pyridyl-pyrimidine benzimidazole derivatives have been identified as potent and orally bioavailable inhibitors of Tie-2 kinase.[17]
-
Oral Activity: Modifications to the scaffold have also been shown to improve oral bioavailability. For instance, specific substitutions on benzoylpyridines and benzophenones led to orally active p38α MAP kinase inhibitors.[18]
Antimicrobial Activity: Combating Infectious Diseases
The pyridinyl benzimidazole scaffold has also been extensively explored for its potential as an antimicrobial agent, demonstrating activity against a range of bacteria and fungi.[2][3][19]
Antibacterial Action: Targeting Essential Bacterial Processes
The structural similarity of the benzimidazole ring to purines allows these compounds to interfere with essential bacterial processes like nucleic acid and protein synthesis.[1]
Key SAR Insights:
-
Substitution at C2 Position: The substitution of a pyridine ring at the 2-position of the benzimidazole nucleus is a common strategy that often leads to enhanced antibacterial and antifungal activity.[19]
-
Hybrid Molecules: Incorporating other bioactive scaffolds, such as piperidine, can lead to potent antimicrobial agents. A series of benzimidazole-pyridine-piperidine hybrids showed promising activity against various Gram-positive and Gram-negative bacteria.[3]
-
Gram-Negative vs. Gram-Positive Activity: Some derivatives exhibit selective activity. For example, certain novel pyrimidine-benzimidazole hybrids were found to be more sensitive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive bacteria.[5]
Comparative Data for Antibacterial Agents:
| Compound ID | Modification | Target Organism | Activity (Zone of Inhibition in mm / MIC in µg/mL) | Reference |
| Compound 13 | Pyridine at C2 of benzimidazole | E. coli | 22 mm | [19] |
| Compound 5a | Benzimidazole-pyridine-piperidine hybrid | S. aureus | Promising activity | [3] |
| Compound 25d | 1,2-disubstituted benzimidazole | tolC-mutant E. coli | MIC: 0.125 µg/mL | [20] |
| Derivative 2b, 2f | Pyrimidine-benzimidazole hybrid | S. pyogenes | MIC: 100 µg/mL | [5] |
Antifungal Properties
Several pyridinyl benzimidazole derivatives have also demonstrated significant antifungal activity, often against clinically relevant fungi like Candida albicans and Aspergillus niger.[3][19]
Key SAR Insights:
-
Broad Spectrum: Some compounds exhibit broad-spectrum antifungal activity. For example, a compound with a pyridine ring at the C2 position of benzimidazole showed good activity against both C. albicans and A. niger.[19]
-
Potency: Certain pyrimidine-benzimidazole hybrids have shown more effective fungicidal activity against C. albicans compared to the standard drug griseofulvin.[5]
Antiviral Activity: A Frontier in Drug Discovery
The exploration of pyridinyl benzimidazoles as antiviral agents is a growing area of research, with promising results against various viruses, including SARS-CoV-2.[5][21][22]
Key SAR Insights:
-
Inhibition of Viral Replication: Benzimidazole derivatives can inhibit critical steps in the viral replication cycle, such as genome replication and protein processing.[21]
-
Targeting Viral Proteases: Molecular docking studies have suggested that pyrimidine-benzimidazole hybrids have the potential to inhibit the main protease of SARS-CoV-2.[5][6]
-
Structural Modifications for Potency: Strategic modifications to the benzimidazole ring, such as substitutions at the 2-, 5-, and 6-positions, can significantly enhance antiviral efficacy.[21] For instance, electron-donating groups at the 2-position can improve interactions with viral enzymes.[21]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are representative protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridinyl benzimidazoles) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Protocol 2: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), a polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: Incubate the reaction mixture at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for summarizing complex information. The following Graphviz diagrams illustrate key SAR principles and a typical experimental workflow.
Caption: Key SAR trends for anticancer pyridinyl benzimidazoles.
Caption: A typical workflow for pyridinyl benzimidazole drug discovery.
Conclusion and Future Directions
The pyridinyl benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. The extensive SAR studies have provided a clear roadmap for designing potent and selective agents against a multitude of diseases. Future efforts should focus on leveraging computational tools for more rational drug design, exploring novel hybrid molecules with dual mechanisms of action, and optimizing pharmacokinetic properties to enhance clinical translation. The insights provided in this guide aim to empower researchers to build upon the existing knowledge and accelerate the development of next-generation therapeutics based on this versatile chemical scaffold.
References
-
Sana, S., Reddy, S., Reddy, S., Tokala, R., Kumar, R., Bhargava, S., & Shankaraiah, N. (2021). Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. Bioorganic Chemistry, 110, 104765. [Link]
-
Research and Reviews. (2024, June 15). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry, 12(48), 9996-10011. [Link]
-
Letters in Drug Design & Discovery. (2015). Design, Synthesis and Biological Evaluation of Benzimidazole-pyridine- Piperidine Hybrids as a New Class of Potent Antimicrobial Agents. Letters in Drug Design & Discovery, 12(1), 39-46. [Link]
-
Sana, S., et al. (2021). Cinnamide Derived Pyrimidine-Benzimidazole Hybrids as Tubulin Inhibitors: Synthesis, In silico and Cell Growth Inhibition Studies. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society, 19(8), 3247-3260. [Link]
-
Regan, J., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(10), 2547-2551. [Link]
-
Sharma, D., & Narasimhan, B. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmaceutical Technology, 10(6), 1935-1941. [Link]
-
Khan, S., Kale, M., Siddiqui, F., & Nema, N. (2021). Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein. Digital Chinese Medicine, 4(2), 102-119. [Link]
-
Romagnoli, R., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules, 21(10), 1369. [Link]
-
Kumar, A., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current Drug Targets, 24(11), 935-959. [Link]
-
ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. ResearchGate. [Link]
-
ResearchGate. (n.d.). Pyridine derivatives (11 and 12) as anti-SARS-CoV-2 agents. ResearchGate. [Link]
-
Wang, L., et al. (2016). Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents. Bioorganic & Medicinal Chemistry Letters, 26(14), 3351-3356. [Link]
-
Pathan, A. S., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Current Medicinal Chemistry. [Link]
-
Ionescu, M. A., et al. (2023). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. Molecules, 28(16), 6143. [Link]
-
Al-Ostath, A., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Royal Society of Chemistry. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. National Center for Biotechnology Information. [Link]
-
Sharma, A., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Chemistry & Biodiversity, 18(8), e2100233. [Link]
-
European Patent Office. (n.d.). 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer. European Patent Office. [Link]
-
Cee, V. J., et al. (2009). Pyridyl-pyrimidine benzimidazole derivatives as potent, selective, and orally bioavailable inhibitors of Tie-2 kinase. Bioorganic & Medicinal Chemistry Letters, 19(2), 424-427. [Link]
-
ResearchGate. (n.d.). Chemical and biological studies of 2-(2'- pyridyl) benzimidazole and its synthesized derivatives. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307997. [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate. [Link]
-
Royal Society of Chemistry. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. [Link]
-
MDPI. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(17), 5182. [Link]
-
MDPI. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 17(5), 616. [Link]
-
National Center for Biotechnology Information. (2024). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. ResearchGate. [Link]
-
Springer. (2023). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society, 20(1), 1-24. [Link]
-
ResearchGate. (n.d.). An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]
-
Bentham Science Publishers. (2022). Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. Anti-Cancer Agents in Medicinal Chemistry, 22(8), 1545-1558. [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1039-S1061. [Link]
-
Tsukamoto, G., et al. (1983). 2-Substituted azole derivatives. 1. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. Journal of Medicinal Chemistry, 26(7), 1071-1075. [Link]
-
Taylor & Francis. (2020). Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives: Synthesis, Structure and Antimycobacterial Activity. Polycyclic Aromatic Compounds, 40(1), 164-177. [Link]
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 5. Novel pyrimidine-benzimidazole hybrids with antibacterial and antifungal properties and potential inhibition of SARS-CoV-2 main protease and spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamide derived pyrimidine-benzimidazole hybrids as tubulin inhibitors: Synthesis, in silico and cell growth inhibition studies. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 11. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 1-pyrimidinyl- or 1-pyridinyl-2-amino benzimidazole derivatives and related compounds as inhibitors of protein kinases for the treatment of cancer - Patent 2336122 [data.epo.org]
- 17. Pyridyl-pyrimidine benzimidazole derivatives as potent, selective, and orally bioavailable inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. - OAK Open Access Archive [oak.novartis.com]
- 19. rjptonline.org [rjptonline.org]
- 20. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online [eprints.whiterose.ac.uk]
- 21. rroij.com [rroij.com]
- 22. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
For distribution to: Researchers, scientists, and drug development professionals.
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous clinically significant molecules.[1] This guide focuses on a specific derivative, 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole, a compound of interest for its potential therapeutic applications. While direct experimental data for this specific molecule is not yet widely published[2], its structural motifs suggest promising avenues for investigation, particularly in oncology and kinase inhibition.
This document serves as a comprehensive framework for benchmarking 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole against established standards. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present comparative data from known standards to establish a robust baseline for evaluation.
Rationale for Benchmarking: Potential as a Kinase Inhibitor and Anticancer Agent
The benzimidazole core is a cornerstone in the design of kinase inhibitors.[3][4] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[5][6] The pyridine ring in the target molecule is a common feature in kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding site of the kinase.[7] Furthermore, the bromo-substituent can enhance the lipophilicity of the molecule, potentially improving cell permeability and target engagement.[8]
Given this structural context, it is logical to benchmark 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole in two key areas:
-
Anticancer Activity: Assessing its ability to inhibit the growth of cancer cell lines.
-
Kinase Inhibition: Determining its potency and selectivity against a panel of relevant kinases.
Additionally, many benzimidazole derivatives exhibit interesting photophysical properties, making them potential candidates for fluorescent probes in cellular imaging.[9][10] Therefore, a basic characterization of its fluorescence properties is also warranted.
Selection of Known Standards for Comparison
To ensure a rigorous and meaningful evaluation, we will compare the performance of our target compound against well-characterized standards:
-
Doxorubicin: A widely used chemotherapeutic agent with a well-documented mechanism of action involving DNA intercalation and topoisomerase II inhibition.[11][12] It will serve as our standard for cytotoxicity assays.
-
Staurosporine: A potent, broad-spectrum kinase inhibitor.[3][4] While not clinically used due to its lack of selectivity, it is a gold-standard research tool for validating kinase inhibition assays.
-
Quinine Sulfate: A fluorescent molecule with a well-defined quantum yield, serving as a standard for fluorescence spectroscopy.[13][14]
Experimental Protocols
The following protocols are designed to provide a comprehensive evaluation of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell proliferation.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole and Doxorubicin (standard) in DMSO.
-
Perform serial dilutions to create a range of concentrations.
-
Treat the cells with the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing kinase inhibition using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, kinase solution, substrate solution, and ATP solution.
-
-
Compound Preparation:
-
Prepare serial dilutions of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole and Staurosporine (standard) in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and the test compound or standard.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Add a luciferase-based ATP detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of ATP remaining.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A lower luminescent signal indicates higher kinase activity (more ATP consumed).
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value from a dose-response curve.
-
Caption: General Workflow for a Luminescence-based Kinase Inhibition Assay.
Fluorescence Spectroscopy
This protocol outlines the steps to characterize the basic fluorescence properties of the target compound.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a standard solution of Quinine Sulfate in 0.1 M H2SO4.[13]
-
-
Absorbance Spectrum:
-
Measure the UV-Vis absorbance spectrum to determine the absorption maxima (λmax).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the spectrofluorometer to the determined λmax.
-
Scan a range of wavelengths to record the fluorescence emission spectrum and determine the emission maximum.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum.
-
Scan a range of excitation wavelengths to record the excitation spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance of the sample and the Quinine Sulfate standard at the same excitation wavelength.
-
Calculate the quantum yield of the sample relative to the known quantum yield of the standard (0.54 for Quinine Sulfate in 0.1 M H2SO4).[13]
-
Comparative Performance Data
The following tables provide reference data for the selected standards. This data will serve as the benchmark against which 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole can be compared once experimental results are obtained.
Table 1: Cytotoxicity of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 2.5 | [12] |
| A549 | Lung Cancer | > 20 | [12] |
| HCT116 | Colon Cancer | Not specified | |
| HeLa | Cervical Cancer | 2.9 | [12] |
| HepG2 | Liver Cancer | 12.2 | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.[11][12][15][16][17]
Table 2: Kinase Inhibition Profile of Staurosporine
| Kinase | IC50 (nM) | Reference |
| Protein Kinase C (PKC) | 0.7 - 3 | [3] |
| Protein Kinase A (PKA) | 7 | |
| p60v-src Tyrosine Kinase | 6 | |
| CaM Kinase II | 20 |
Note: Staurosporine is a broad-spectrum inhibitor and will show activity against a wide range of kinases.[4][18]
Table 3: Photophysical Properties of Quinine Sulfate (Fluorescence Standard)
| Property | Value | Conditions | Reference |
| Excitation Maxima | ~250 nm, ~350 nm | 0.1 M H2SO4 | [19] |
| Emission Maximum | ~450 nm | 0.1 M H2SO4 | [19] |
| Quantum Yield (Φ) | 0.54 | 0.1 M H2SO4 | [13] |
Expected Performance and Discussion
While direct experimental data for 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is lacking, we can make some informed hypotheses based on the literature for related compounds.
-
Cytotoxicity: Other brominated benzimidazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[5][20][21] It is plausible that 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole will exhibit comparable or even superior activity, depending on its specific cellular targets.
-
Kinase Inhibition: The 2-(pyridin-2-yl)-benzimidazole scaffold is a known kinase-binding motif. The addition of a bromine atom could enhance binding affinity through favorable interactions in the kinase active site. Therefore, it is anticipated that the compound will show inhibitory activity against a range of kinases. The key will be to determine its selectivity profile.
-
Fluorescence: 2-(Pyridin-2-yl)-benzimidazole derivatives are known to be fluorescent.[9] The presence of the heavy bromine atom may influence the photophysical properties, potentially leading to changes in the emission wavelength and quantum yield.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole. By employing the detailed protocols and comparing the results against the provided benchmarks for Doxorubicin, Staurosporine, and Quinine Sulfate, researchers can gain a clear understanding of the compound's potential as a novel therapeutic agent or research tool. The true value of this compound will be revealed through rigorous experimental investigation, and this guide serves as a roadmap for that endeavor.
References
- Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(8), 1646-1651.
-
ResearchGate. Determination of doxorubicin ic 50 in different tumor cell lines. [Link]
-
Chiang Mai University. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
- Meggio, F., et al. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European Journal of Biochemistry, 234(1), 317-322.
- Dubbelboer, I. R., et al. (2018). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 10(4), 211.
-
ResearchGate. Summary of previously published IC 50 values of doxorubicin in different liver cancer cell lines. [Link]
-
ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. [Link]
-
Slideshare. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you. [Link]
-
ResearchGate. IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases. [Link]
-
American Chemical Society. Experiments with Quinine Fluorescence. [Link]
-
CUTM Courseware. Fluorescence of Quinine Sulfate. [Link]
-
Oregon Medical Laser Center. Quinine sulfate. [Link]
-
AnaSpec. Quinine sulfate Fluorescence Reference Standard - 100 mg. [Link]
-
Royal Society of Chemistry. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
MDPI. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]
-
PubMed. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. [Link]
-
MDPI. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. [Link]
-
Springer Medizin. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. [Link]
-
Royal Society of Chemistry. Theoretical and experimental characterization of a novel pyridine benzimidazole: suitability for fluorescence staining in cells and antimicrobial properties. [Link]
-
MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]
-
Semantic Scholar. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol- 2(3H)-one Derivatives. [Link]
-
Journal of the Chilean Chemical Society. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. [Link]
-
MDPI. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. [Link]
-
PubMed. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines. [Link]
-
National Center for Biotechnology Information. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
-
ResearchGate. Inhibitory concentrations IC50 (in µM, after 72 h) of test compounds in Vero cells (African green monkey kidney epithelial cells), and effective concentrations EC50 (in µM, after 72 h) in Toxo- plasma gondii. [Link]
-
PubMed. Novel N-mustard-benzimidazoles/benzothiazoles Hybrids, Synthesis and Anticancer Evaluation. [Link]
-
Semantic Scholar. New Benzimidazole-Based pH-Sensitive Fluorescent Probes. [Link]
-
PubChem. 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole. [Link]
-
Royal Society of Chemistry. Synthesis and spectroscopic properties of fluorescent 5-benzimidazolyl-2′-deoxyuridines 5-fdU probes obtained from o-phenylenediamine derivatives. [Link]
Sources
- 1. 5-bromo-2-(5-bromofuran-2-yl)-1-methyl-1H-benzimidazole | Benchchem [benchchem.com]
- 2. PubChemLite - 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole (C12H8BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 4. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines | springermedizin.de [springermedizin.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical and experimental characterization of a novel pyridine benzimidazole: suitability for fluorescence staining in cells and antimicrobial properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and spectroscopic properties of fluorescent 5-benzimidazolyl-2′-deoxyuridines 5-fdU probes obtained from o-phenylenediamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. Quinine sulfate [omlc.org]
- 14. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 15. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different substituted benzimidazole compounds
Focus: From Anthelmintic Repurposing to Next-Generation Kinase Inhibitors
Executive Summary
This guide provides a technical head-to-head comparison of substituted benzimidazole derivatives, specifically analyzing the transition from classic 2-carbamate anthelmintics (repurposed for oncology) to novel 2-aryl substituted analogs. We evaluate three distinct classes based on their structure-activity relationship (SAR), tubulin binding kinetics, and physicochemical profiles.
Target Audience: Medicinal Chemists, Oncologists, and Pharmacologists.
Part 1: The Comparative Matrix
We compare three representative compounds that define the benzimidazole landscape:
-
Albendazole (ABZ): The clinical standard for repurposing (2-carbamate, 5-propylthio).
-
Nocodazole (NZ): The laboratory reference standard for tubulin destabilization (2-carbamate, 5-thiophene).
-
Novel 2-Aryl Analog (N2A): Representative of modern kinase-targeted derivatives (2-aryl, 5-fluoro/chloro).
Table 1: Physicochemical & Pharmacological Performance
| Feature | Albendazole (ABZ) | Nocodazole (NZ) | Novel 2-Aryl Analog (N2A) |
| Primary Target | Dual: Tubulin + Kinases (e.g., EGFR/VEGFR) | ||
| Tubulin IC50 (In Vitro) | > 5.0 | ~2.5 | 1.0 – 5.0 |
| Cellular IC50 (MCF-7) | ~0.8 | ~0.05 | 0.01 – 0.5 |
| Aqueous Solubility | 0.02 mg/mL (Class II) | < 0.01 mg/mL | Variable (often improved via salt formation) |
| Metabolic Stability | Low (Rapid S-oxidation) | Moderate | High (Designed for stability) |
| Key Limitation | Poor solubility; requires activation | High toxicity; research tool only | Selectivity profiling required |
*Note: Albendazole's low in vitro affinity contradicts its high in vivo efficacy. This is due to the active metabolite Albendazole Sulfoxide , which binds tubulin more effectively than the parent compound.
Part 2: Structure-Activity Relationship (SAR) Logic
The benzimidazole core is a "privileged scaffold."[1][2] Small modifications yield vast changes in biological target specificity.
The Substitution Battleground
-
Position 2 (C2): The "Steering Wheel."
-
Positions 5 & 6 (C5/C6): The "Engine."
-
Electron-withdrawing groups (Cl, F, NO2) here typically increase potency by enhancing hydrophobic interaction with the target pocket.
-
Bulky groups (e.g., propylthio in ABZ) can hinder binding unless the pocket is flexible.
-
SAR Visualization (DOT Diagram)
Caption: SAR map illustrating how C2 substitution dictates target selectivity (Tubulin vs. Kinase), while C5/C6 substitution modulates potency and physicochemical properties.
Part 3: Mechanistic Validation & Protocols
To validate a benzimidazole derivative as a microtubule destabilizer, one must prove it inhibits polymerization in vitro.
Experimental Workflow: Tubulin Polymerization Assay
Objective: Determine the IC50 of the compound for inhibiting the assembly of purified tubulin into microtubules.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[4]
-
GTP (Guanozine Triphosphate).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4][5][6]
-
Control: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), DMSO (Vehicle).
Protocol Steps:
-
Preparation: Dilute tubulin to 3 mg/mL in ice-cold Buffer containing 1 mM GTP. Keep strictly on ice (tubulin polymerizes spontaneously >20°C).
-
Compound Addition: Add 5
L of test compound (dissolved in DMSO) to a pre-warmed (37°C) 96-well half-area plate. Final DMSO concentration must be <1%. -
Initiation: Rapidly dispense 50
L of the cold tubulin solution into the wells. -
Measurement: Immediately place in a plate reader heated to 37°C. Measure Absorbance (OD) at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization Curve: Plot OD340 vs. Time.[7]
-
Vmax Calculation: Calculate the maximum slope of the growth phase.
-
Inhibition %:
.
-
Workflow Visualization (DOT Diagram)
Caption: Step-by-step workflow for the turbidimetric tubulin polymerization assay, the gold standard for validating benzimidazole mechanism of action.
Part 4: Strategic Recommendations
When to use Albendazole/Mebendazole?
-
Context: Drug Repurposing studies, In vivo xenografts.
-
Why: Extensive safety data in humans. They are "prodrug-like" in that their metabolites often drive activity.
-
Caution: Solubility is the bottleneck. Use lipid-based formulations or salt forms (e.g., Mesylate/HCl) for animal studies to ensure bioavailability.
When to use Novel 2-Aryl Derivatives?
-
Context: De novo drug discovery, overcoming resistance.
-
Why: The 2-carbamate moiety is metabolically labile (hydrolysis). Replacing it with a rigid aryl ring improves metabolic stability and allows targeting of kinases (like VEGFR) alongside tubulin, creating a "dual-hammer" effect.
-
Caution: You lose the specific "colchicine-site" mimicry of the carbamate. Extensive kinase profiling is required to avoid off-target toxicity.
The Solubility Fix
For all benzimidazoles, poor aqueous solubility leads to erratic experimental data.
-
Solution: Do not rely solely on DMSO. Validate solubility in assay buffer using dynamic light scattering (DLS) to ensure you are measuring inhibition, not precipitation.
References
-
Benzimidazole hybrids as anticancer drugs: An updated review. Archiv der Pharmazie. (2022). Link
-
Interaction of Colchicine-Site Ligands with Tubulin. Frontiers in Pharmacology. (2021). Link
-
Establishing a High-content Analysis Method for Tubulin Polymerization. Assay Drug Dev Technol. (2014). Link
-
Improving the Solubility and Bioavailability of Albendazole. Pharmaceutics. (2024). Link
-
Tubulin Polymerization Assay Protocol. Cytoskeleton Inc.Link
Sources
- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. benthamopen.com [benthamopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Definitive Guide: Mechanism of Action of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
The following guide provides an in-depth technical analysis of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole , objectively evaluating its mechanism of action (MoA), comparative performance, and experimental validation.
Executive Summary & Chemical Identity[1]
5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (hereafter referred to as BPB-5 ) is a privileged heterocyclic scaffold utilized primarily in two high-value contexts: as an ATP-competitive kinase inhibitor (targeting Src-family kinases) and as a bidentate ligand for organometallic anticancer complexes (Ruthenium/Iridium-based).
While often encountered as a precursor or chemical probe, its intrinsic biological activity stems from its structural mimicry of the adenine purine ring, allowing it to anchor into the ATP-binding pockets of enzymes.
| Feature | Technical Specification |
| IUPAC Name | 5-bromo-2-(pyridin-2-yl)-1H-benzimidazole |
| Core Scaffold | 2-Pyridyl-Benzimidazole (Adenine Mimic) |
| Key Substituent | 5-Bromo (Enhances lipophilicity & halogen bonding) |
| Primary Targets | Src-Family Kinases (Lck, Hck), Bacterial FtsZ |
| Secondary Role | Chelating Ligand for Ru(II)/Ir(III) (DNA Intercalators) |
Detailed Mechanism of Action (MOA)
The biological activity of BPB-5 operates through two distinct, concentration-dependent mechanisms.
Mechanism A: ATP-Competitive Kinase Inhibition (Organic Phase)
In its free organic form, BPB-5 acts as a Type I kinase inhibitor. The 2-(pyridin-2-yl)benzimidazole motif functions as a "hinge binder."
-
Hinge Region Binding: The pyridine nitrogen (acceptor) and the benzimidazole NH (donor) form a bidentate hydrogen-bonding network with the backbone residues of the kinase hinge region (e.g., Met341 in Src).
-
Hydrophobic Pocket Occupation: The 5-bromo substituent projects into the hydrophobic back-pocket (Gatekeeper region), displacing water and increasing residence time via halogen bonding.
-
Signaling Blockade: By occupying the ATP cleft, BPB-5 prevents phosphorylation of downstream substrates (e.g., STAT3, Akt), effectively silencing proliferative pathways in Lck/Src-driven cancers.
Mechanism B: DNA Intercalation & ROS Generation (Metal-Complexed Phase)
When used as a ligand in Ruthenium(II) complexes (e.g., [Ru(bpy)2(BPB-5)]2+), the mechanism shifts:
-
Intercalation: The planar aromatic system inserts between DNA base pairs.
-
Photo-Activation: Upon irradiation (or metabolic activation), the complex generates Singlet Oxygen (
) and superoxide radicals. -
Apoptosis: The resulting oxidative stress triggers the intrinsic apoptotic pathway (Caspase-3/9 activation).
Visualization: Kinase Signaling & Inhibition Pathway
The following diagram illustrates the blockade of the Src/Lck signaling cascade by BPB-5.
Caption: BPB-5 competitively binds the kinase hinge region, preventing ATP entry and blocking downstream STAT3 phosphorylation, ultimately inducing apoptosis.
Comparative Analysis: BPB-5 vs. Alternatives
To validate the utility of BPB-5, we compare it against Dasatinib (a potent Src/Abl inhibitor) and Albendazole (a classic benzimidazole tubulin inhibitor).
Table 1: Performance & Specificity Profile
| Parameter | BPB-5 (This Product) | Dasatinib (Standard) | Albendazole (Alternative) |
| Primary Target | Src/Lck Kinase (ATP Site) | Src/Abl Kinase (ATP Site) | Beta-Tubulin (Colchicine Site) |
| Binding Mode | Hinge H-Bonding + Halogen Bond | Type I (Active Conformation) | Tubulin Polymerization Inhibition |
| IC50 (Kinase) | ~50–200 nM (Estimated*) | < 1 nM | Inactive (> 10 µM) |
| Cellular Permeability | Moderate (LogP ~2.8) | High | Moderate |
| Metal Coordination | Yes (High Affinity) | No | Low |
| Key Advantage | Versatile precursor for metallodrugs; Tunable halogen bonding. | Extreme potency. | Established safety profile. |
*Note: IC50 values for BPB-5 vary by derivative and specific kinase assay conditions. It is a "lead" scaffold, whereas Dasatinib is an optimized drug.
Experimental Validation Protocols
To confirm the mechanism of action in your own laboratory, the following self-validating protocols are recommended.
Protocol A: In Vitro Kinase Inhibition Assay (Lck/Src)
Objective: Confirm ATP-competitive inhibition.
-
Reagents: Recombinant Lck Kinase, Poly(Glu,Tyr) 4:1 substrate,
P-ATP or fluorescent tracer. -
Preparation: Dissolve BPB-5 in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Add Lck enzyme (5 nM final).
-
Add BPB-5 dilution (incubate 10 min at RT).
-
-
Initiation: Add ATP (at
) and substrate. Incubate 60 min at RT. -
Detection: Measure phosphorylation via radiometric counting or FRET signal.
-
Validation: Plot Dose-Response curve. A sigmoidal curve with complete inhibition at high concentrations confirms specific binding.
Protocol B: UV-Vis Titration for DNA Binding (Metal Complex Context)
Objective: Confirm intercalation mechanism if using BPB-5 as a ligand.
-
Setup: Prepare 20 µM solution of the Ru(II)-BPB-5 complex in Tris-HCl buffer (pH 7.2).
-
Titration: Add increasing concentrations of CT-DNA (0–50 µM).
-
Observation: Monitor absorption spectra (300–600 nm).
-
Result Interpretation: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift).
-
Hypochromism > 15% indicates strong intercalation (stacking between base pairs).
-
Visualization: Experimental Workflow
The following diagram outlines the validation logic for confirming the specific activity of BPB-5.
Caption: Dual-stream validation workflow to confirm kinase inhibition (organic) or DNA interaction (inorganic complex).
Conclusion & Application Recommendations
5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a validated chemical probe that functions primarily as a hinge-binding kinase inhibitor and a DNA-intercalating metallodrug ligand .
-
For Drug Discovery: Use BPB-5 as a fragment lead for Src/Lck inhibitors. The 5-bromo position is ideal for Suzuki coupling to extend the scaffold into the solvent-exposed region, improving solubility and potency.
-
For Chemical Biology: Use it to synthesize luminescent Ru(II) probes for tracking DNA in live cells.
References
-
Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences. (2024).[1]
-
The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). Bioorganic & Medicinal Chemistry Letters. (2006).
-
Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. Bioorganic & Medicinal Chemistry Letters. (2009).
-
Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives. Acta Biomedica. (2022).
-
Half-Sandwich Ru(II) Complexes Bearing 2-(2′-quinoly)benzimidazoles with Anticancer Activity. Biointerface Research in Applied Chemistry. (2024).[1]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Comprehensive Handling and Safety Guide: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole
This guide provides essential safety protocols for the handling, use, and disposal of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole. As specific toxicological data for this compound is not widely available, these procedures are grounded in the principles of handling novel chemical entities with unknown hazards, drawing upon safety data from structurally similar halogenated benzimidazole derivatives. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
Immediate Safety Profile & Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS), the hazard profile for 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole must be inferred from analogous chemical structures, such as other brominated benzimidazoles.[1][2][3] These related compounds are known to cause skin, eye, and respiratory irritation and may be harmful if swallowed or inhaled.[4][5][6][7][8] Therefore, this compound must be handled as, at minimum, an irritant and a substance of unknown toxicity.
| Potential Hazard | Associated Risk | GHS Pictogram | Rationale / Basis of Assumption |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for analogous brominated heterocyclic compounds which are classified as harmful by multiple routes of exposure.[4][5][7][8] | |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | Benzimidazole and pyridine moieties, especially when halogenated, are frequently associated with skin irritation.[1][6] | |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][5][6] | A common hazard for this class of chemicals; direct contact with eye tissue is likely to cause significant irritation.[2][4][5] | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4][6] | Inhalation of fine dust or powder is a primary exposure risk that can lead to irritation of the respiratory tract.[2][6] | |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | N/A | As a brominated aromatic compound, improper disposal poses an environmental risk. |
Engineering Controls: The First Line of Defense
Engineering controls are paramount as they isolate the researcher from the chemical hazard. Reliance on PPE alone is insufficient.
-
Chemical Fume Hood: All manipulations of 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9] This is non-negotiable and serves to prevent inhalation of airborne particulates.
-
Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be located in immediate proximity to the workstation.[2][3] All personnel must be trained on their proper use.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10] Safety glasses do not provide adequate protection from splashes.
-
Elevated Risk: A face shield must be worn over chemical splash goggles when handling larger quantities (>1 L of solution) or when there is a significant risk of splashing or energetic reaction.[10][11]
-
-
Hand Protection:
-
Glove Type: Nitrile gloves are the standard for incidental contact.[12] Always inspect gloves for tears or punctures before use.
-
Rationale: Nitrile provides good resistance against a variety of chemicals, but prolonged exposure should be avoided. For extended work or when handling concentrated solutions, consult a glove manufacturer's chemical resistance guide.[10]
-
Best Practice: Double-gloving is recommended to provide an additional barrier and simplify decontamination in case of a spill on the outer glove. Change gloves immediately upon contamination.
-
-
Body Protection:
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures a systematic and safe approach to working with the compound.
-
Preparation:
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure the work area within the hood is clean and uncluttered.
-
Locate the designated "Halogenated Organic Waste" container.[13][14]
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the hood.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Section 3 before handling the chemical container.
-
-
Weighing and Transfer:
-
Perform all weighing operations inside the fume hood on a tared weigh paper or in a disposable weigh boat to minimize contamination of the balance.
-
Use spatulas and tools dedicated to this compound or decontaminate them thoroughly after use.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution and Reaction:
-
Add solvents slowly to the solid to avoid splashing.
-
If the process is exothermic, use an ice bath for cooling and add reagents portion-wise.
-
Keep all reaction vessels capped or covered to the extent feasible.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the wipes in the solid halogenated waste container.
-
Decontaminate all non-disposable equipment (glassware, spatulas) by rinsing with a suitable solvent. Collect this rinse solvent as halogenated liquid waste.
-
Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water after exiting the lab.[4]
-
Spill and Emergency Protocol
Immediate and correct response to an exposure or spill is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Spill Management:
-
Small Spill (inside fume hood):
-
Ensure the fume hood sash is lowered.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbent material into a designated, sealable container.
-
Label the container as "Hazardous Waste: Spill Debris" with the chemical name.
-
Decontaminate the spill area.
-
-
Large Spill (or any spill outside a fume hood):
-
Alert all personnel in the immediate area and evacuate the laboratory.
-
Activate the fire alarm if the spill is large or involves flammable solvents.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team immediately.[14]
-
-
Waste Disposal and Decontamination
Proper segregation and disposal of halogenated waste is a legal and environmental requirement.
-
The Causality of Segregation: 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a halogenated organic compound.[13] These compounds cannot be disposed of with non-halogenated solvents because they require high-temperature incineration and produce acidic gases that must be scrubbed.[13] Mixing waste streams leads to costly and improper disposal.[9][15]
-
Disposal Plan:
-
Liquid Waste: All solutions containing this compound and solvent rinses used for decontamination must be collected in a clearly labeled "Halogenated Organic Waste" container.[9][14]
-
Solid Waste: Contaminated disposables (gloves, weigh boats, absorbent pads, wipes) must be collected in a separate, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Labeling: Waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[14][15] Do not use abbreviations.
-
Storage: Keep waste containers securely closed when not in use and store them in a designated, well-ventilated satellite accumulation area with secondary containment.[9]
-
Safe Handling Workflow Visualization
The following diagram outlines the critical path for safely handling 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole from preparation to final disposal.
Caption: Workflow for handling 5-bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- Nolte, J. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- University of North Carolina at Chapel Hill Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services website.
- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE - Safety Data Sheet.
- PubChem. (n.d.). 5-bromo-2-(pyridin-2-yl)-1h-1,3-benzodiazole.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- University of California, San Francisco Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- CymitQuimica. (n.d.). 5-Bromo-1-methyl-3H-1,3-benzodiazol-2-one - Safety Data Sheet.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Fisher Scientific. (2025). 2-Bromo-1H-benzimidazole - Safety Data Sheet.
- ABEBCH. (2024). 101630 - Benzothiazole - Safety Data Sheet.
- Fisher Scientific. (2025). 5-Bromo-1H-benzimidazole - Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine - Safety Data Sheet.
- PubChem. (n.d.). 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine.
- Organic Syntheses. (n.d.). Benzimidazole.
-
PubChem. (n.d.). 5-Bromo-[14]thiazolo[5,4-b]pyridin-2-amine. Retrieved from National Center for Biotechnology Information website.
Sources
- 1. 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 5-bromo-7-fluoro-1H-1,3-benzodiazol-2-amine | C7H5BrFN3 | CID 118526212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine | C6H4BrN3S | CID 45789977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
